Cholesterol-18O
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-XLQSOFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Cholesterol-18O and its chemical structure
An In-depth Technical Guide to Cholesterol-¹⁸O
Introduction
In the fields of biochemistry, drug development, and metabolic research, the use of stable isotope-labeled compounds is indispensable for tracing and quantifying metabolic pathways without the need for radioactive materials.[1][2] Cholesterol-¹⁸O is a stable isotope-labeled form of cholesterol, a crucial sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[3][4][5] This guide provides a comprehensive overview of Cholesterol-¹⁸O, its chemical structure, quantitative properties, and its application in experimental research, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Cholesterol-¹⁸O is structurally identical to endogenous cholesterol, with the exception that the oxygen atom of the hydroxyl group at the 3-beta position (C3) is replaced with the stable, heavy isotope of oxygen, ¹⁸O.[3][6] This subtle yet significant modification allows it to be distinguished from its natural, ¹⁶O-containing counterpart by mass spectrometry, making it an excellent tracer and internal standard for quantitative analysis.[3]
The core structure is a tetracyclic ring system characteristic of sterols, composed of four fused hydrocarbon rings (A, B, C, and D), with a hydroxyl group at C3 and an aliphatic side chain at C17.[4][7]
Quantitative Data
The primary difference between cholesterol and Cholesterol-¹⁸O is its molecular mass. This mass shift is the basis for its detection and quantification in mass spectrometry-based assays.
| Property | Cholesterol | Cholesterol-¹⁸O | Data Source(s) |
| Chemical Formula | C₂₇H₄₆O | C₂₇H₄₆¹⁸O | [4][6][8][9] |
| Average Molar Mass | ~386.65 g/mol | ~388.65 g/mol | [4][9] |
| CAS Number | 57-88-5 | 59613-51-3 | [3][9] |
| Appearance | White crystalline powder | White crystalline powder | [9] |
| Melting Point | 148 to 150 °C | Not specified, expected to be similar to cholesterol | [4][9] |
Experimental Applications and Protocols
Cholesterol-¹⁸O is primarily used as a tracer to study cholesterol metabolism, transport, and efflux.[2][3] Its use as an internal standard in mass spectrometry allows for precise quantification of endogenous cholesterol levels in various biological samples.[3] A key application is in cholesterol efflux assays, which measure the capacity of serum or specific acceptors like High-Density Lipoprotein (HDL) to remove cholesterol from cells, a critical step in reverse cholesterol transport.[10]
General Protocol for a Stable Isotope-Based Cholesterol Efflux Assay
This protocol provides a framework for measuring cholesterol efflux from cultured macrophages (e.g., J774 cells) using Cholesterol-¹⁸O as a tracer, adapted from methodologies using other stable isotopes.[1][10]
-
Cell Culture and Labeling:
-
Culture J774 macrophages to near confluency in appropriate growth medium.
-
Replace the growth medium with a labeling medium containing a known concentration of Cholesterol-¹⁸O.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular membranes.[10]
-
-
Equilibration and Efflux Initiation:
-
After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.
-
Add an efflux medium containing the cholesterol acceptor of interest (e.g., isolated HDL, apolipoprotein A-I, or patient serum).
-
Incubate for a defined period (e.g., 4-24 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptor in the medium.
-
-
Sample Collection and Lipid Extraction:
-
At the end of the incubation, collect the efflux medium.
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse them or scrape them into a solvent for lipid extraction.
-
Perform a lipid extraction on both the collected medium and the cell lysate, typically using a method like the Bligh-Dyer extraction.[10]
-
-
Quantification by Mass Spectrometry (LC-MS/MS):
-
Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the amount of Cholesterol-¹⁸O in both the cell and medium fractions by monitoring its specific mass-to-charge ratio (m/z).
-
Calculate the percentage of cholesterol efflux as the amount of Cholesterol-¹⁸O in the medium divided by the total amount of Cholesterol-¹⁸O (medium + cells), multiplied by 100.
-
Application in Tracing Metabolic Pathways
Cholesterol-¹⁸O is an invaluable tool for studying the complex dynamics of cholesterol homeostasis, particularly the Reverse Cholesterol Transport (RCT) pathway. RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a pathway considered protective against atherosclerosis.[2][11] By introducing Cholesterol-¹⁸O into the system, researchers can trace its movement from cells into HDL particles, its esterification by LCAT, its potential transfer to other lipoproteins by CETP, and its ultimate uptake by the liver.
References
- 1. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. webqc.org [webqc.org]
- 5. Cholesterol | Research Starters | EBSCO Research [ebsco.com]
- 6. Cholesterol-3-18O | C27H46O | CID 71314853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lipidcenter.com [lipidcenter.com]
- 8. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cholesterol - Wikipedia [en.wikipedia.org]
- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Cholesterol-18O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Cholesterol-18O, an isotopically labeled form of cholesterol crucial for tracer studies and as an internal standard in quantitative mass spectrometry analyses. This document details both chemical and enzymatic synthesis approaches, purification protocols, and methods for analytical characterization.
Synthesis of this compound
The introduction of an ¹⁸O isotope into the cholesterol molecule is typically achieved at the C3 hydroxyl group. Two primary strategies for this labeling are chemical synthesis and enzymatic hydrolysis.
Chemical Synthesis via Acid-Catalyzed Reaction of i-Cholesteryl Methyl Ether with H₂¹⁸O
A documented method for the synthesis of ¹⁸O-labeled cholesterol involves the acid-catalyzed reaction of i-cholesteryl methyl ether with ¹⁸O-labeled water.[1] This approach offers high isotopic enrichment.
-
Reaction Setup: In a suitable reaction vessel, dissolve i-cholesteryl methyl ether in 1,4-dioxane.
-
Addition of Labeled Water: Add 5 equivalents of H₂¹⁸O (95.7 atom% ¹⁸O) to the solution.
-
Catalyst Addition: Introduce a catalytic amount (0.05 equivalents) of either trifluoromethanesulfonic acid or tetrafluoroboric acid.
-
Reaction Conditions:
-
Work-up: Upon completion, quench the reaction and extract the product using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Catalyst | Reaction Conditions | Isolated Yield | Isotopic Enrichment (atom %) | Reference |
| Trifluoromethanesulfonic acid | 20°C, 5 h | 62% | 90.1 ± 1.9 | [1] |
| Tetrafluoroboric acid | 80°C, 40 h | 40% | 90.9 ± 1.9 | [1] |
Enzymatic Synthesis via Hydrolysis of Cholesteryl Acetate (B1210297)
-
Substrate Preparation: Dissolve cholesteryl acetate in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) to ensure solubility.
-
Reaction Buffer: Prepare a suitable buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) using H₂¹⁸O.
-
Emulsification: Add a surfactant such as Triton X-100 and sodium cholate (B1235396) to the reaction mixture to emulsify the cholesteryl acetate, which is crucial for enzyme activity.
-
Enzymatic Reaction: Add cholesterol esterase to the emulsified substrate solution. The amount of enzyme and reaction time will need to be optimized for complete hydrolysis.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Extraction: After the reaction, extract the Cholesterol-¹⁸O product using an organic solvent system such as a chloroform:methanol mixture.
Purification of this compound
Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and the catalyst or enzyme. Silica (B1680970) gel column chromatography is a standard and effective method for the purification of cholesterol.
Experimental Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free column bed.
-
Sample Loading: Dissolve the crude Cholesterol-¹⁸O product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Cholesteryl acetate (less polar) will elute first.
-
Cholesterol-¹⁸O (more polar) will elute later.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure Cholesterol-¹⁸O and evaporate the solvent under reduced pressure to obtain the purified product.
Analytical Characterization
The purity and isotopic enrichment of the synthesized this compound must be confirmed.
Purity Assessment
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the purification and to assess the purity of the final product. The retention factor (Rf) of cholesterol will be lower than that of less polar impurities like cholesteryl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a more quantitative assessment of purity.
-
Melting Point: The melting point of the purified Cholesterol-¹⁸O should be compared to that of unlabeled cholesterol.
Isotopic Enrichment Analysis
-
Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the isotopic enrichment of Cholesterol-¹⁸O. The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the ¹⁸O isotope will result in a molecular ion peak that is 2 Da higher than that of unlabeled cholesterol. The relative intensities of the M+2 and M peaks can be used to calculate the isotopic enrichment.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of an ¹⁸O atom induces a detectable isotopic shift in the ¹³C NMR spectrum, specifically for the carbon atom attached to the oxygen (C3). This shift can be used to quantify the isotopic enrichment.[1]
Visualizations
References
physical and chemical properties of Cholesterol-18O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Cholesterol-18O, a stable isotope-labeled variant of cholesterol. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific applications.
This compound is a powerful tool for tracing the metabolic fate of cholesterol in biological systems. By incorporating the heavy isotope of oxygen, ¹⁸O, into the cholesterol molecule, researchers can distinguish it from endogenous cholesterol pools, enabling precise quantification of cholesterol uptake, transport, and conversion to other steroids. Its non-radioactive nature makes it a safe and versatile tracer for in vitro and in vivo studies.[1][2]
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively published, its physical and chemical properties are expected to be nearly identical to those of unlabeled cholesterol due to the small mass difference imparted by the ¹⁸O isotope. The following tables summarize the known properties of cholesterol, which can be used as a close approximation for this compound.
| Identifier | Value | Source |
| Chemical Name | (3β)-Cholest-5-en-3-ol-¹⁸O | N/A |
| CAS Number | 59613-51-3 | MedChemExpress |
| Molecular Formula | C₂₇H₄₆¹⁸O | MedChemExpress |
| Molecular Weight | ~388.67 g/mol | PubChem (unlabeled) + 2 Da |
| Isotopic Purity | Typically >98% | General Supplier Information |
| Property | Value (for unlabeled Cholesterol) | Source |
| Melting Point | 148-150 °C | [3][4][5] |
| Boiling Point | 360 °C (decomposes) | [4][6] |
| Appearance | White or faintly yellow crystalline powder | [7] |
| Density | 1.052 g/cm³ | [6] |
| Solvent | Solubility (of unlabeled Cholesterol) | Source |
| Water | 0.095 mg/L (at 30 °C) | [6] |
| Ethanol (B145695) | ~32.5 mg/100 mL | [8] |
| Acetone | ~32.5 mg/100 mL | [8] |
| Isopropanol | ~48.9 mg/100 mL | [8] |
| Chloroform | Soluble | [9] |
| Ether | Soluble | [10] |
Note on Stability: The C-¹⁸O bond in this compound is generally stable under typical experimental conditions. However, it is important to note that the ¹⁸O label can be susceptible to back-exchange with ¹⁶O from water at neutral pH, particularly during long liquid chromatography gradients.[] This potential for isotopic exchange should be considered when designing and interpreting experiments.
Experimental Protocols
The primary application of this compound is as a tracer in metabolic studies, with quantification typically performed using mass spectrometry. Below are generalized protocols for a typical in vitro cell culture experiment and subsequent analysis.
Protocol 1: In Vitro Metabolic Labeling with this compound
Objective: To trace the uptake and metabolism of exogenous cholesterol in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in ethanol)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., deuterated cholesterol)
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the final desired concentration of this compound. The final concentration of the ethanol vehicle should be non-toxic to the cells (typically <0.5%).
-
Labeling: Remove the existing medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled cholesterol.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any residual labeled medium.
-
Lipid Extraction: Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or Folch extraction.[12] Add an internal standard at the beginning of the extraction process for accurate quantification.
-
Sample Preparation for Analysis: Dry the extracted lipids under a stream of nitrogen and store at -80°C until analysis.
Protocol 2: Quantification of this compound by GC-MS
Objective: To quantify the amount of this compound and its metabolites in a biological sample.
Materials:
-
Dried lipid extract from Protocol 1
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Methodology:
-
Derivatization: Re-dissolve the dried lipid extract in a small volume of anhydrous pyridine. Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60-70°C for 1 hour to convert cholesterol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.[13]
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Gas Chromatography: Separate the analytes on a capillary column using a suitable temperature program. For example, an initial oven temperature of 180°C, ramped to 300°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor the characteristic ions of the TMS-derivatized this compound and the internal standard.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion and referencing a standard curve.
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the complex multi-step pathway for the endogenous synthesis of cholesterol, which is the unlabeled counterpart to the this compound tracer.
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Experimental Workflow for Metabolic Tracing
This diagram outlines the general workflow for conducting a metabolic tracing experiment using this compound.
Caption: General experimental workflow for stable isotope tracing with this compound.
Metabolic Flux Analysis Concept
The following diagram illustrates the core concept of using a stable isotope tracer like this compound to analyze metabolic flux.
Caption: Conceptual diagram of metabolic flux analysis using this compound.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Cholesterol CAS#: 57-88-5 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. mt.com [mt.com]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. asianpubs.org [asianpubs.org]
Commercial Suppliers of Cholesterol-¹⁸O for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Cholesterol-¹⁸O, its applications in research, and detailed methodologies for its use. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development who are utilizing stable isotope-labeled compounds to trace and quantify cholesterol metabolism and transport.
Introduction to Cholesterol-¹⁸O
Cholesterol-¹⁸O is a stable isotope-labeled version of cholesterol where the oxygen atom in the hydroxyl group at the C3 position is replaced with the heavy isotope ¹⁸O. This isotopic labeling provides a powerful tool for researchers to trace the fate of the cholesterol molecule in various biological systems without the need for radioactive tracers. The mass shift of +2 Daltons allows for the sensitive and specific detection and quantification of Cholesterol-¹⁸O and its metabolites by mass spectrometry.
Commercial Availability and Specifications
The availability of high-quality, isotopically enriched Cholesterol-¹⁸O is crucial for reliable experimental outcomes. Below is a summary of commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Product Code | Isotopic Purity | Chemical Purity | Available Quantities |
| MedChemExpress | Cholesterol-¹⁸O | 59613-51-3 | HY-N0322S8 | Not explicitly stated, inquire for details. | Not explicitly stated, inquire for details. | 1 mg, 5 mg (request quote) |
| LGC Standards | Cholesterol-¹⁸O | 59613-51-3 | CDN-W-6988-0.01G | 95 atom % ¹⁸O | min 98% | 0.01 g, 0.05 g |
Note: It is highly recommended to obtain the certificate of analysis (CoA) from the supplier for lot-specific data on isotopic enrichment and chemical purity before commencing any experiment.
Applications in Research
The ¹⁸O label on the hydroxyl group of cholesterol makes it a valuable tracer for studying a variety of biological processes.
Steroidogenesis
Cholesterol is the precursor to all steroid hormones. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme CYP11A1 (also known as P450scc) in the mitochondria.[1][2][3][4][5] This enzymatic reaction involves the modification of the cholesterol side chain, and the ¹⁸O-labeled hydroxyl group can be tracked through the subsequent enzymatic steps of steroid hormone synthesis. This allows for the detailed investigation of steroidogenic pathways and the effects of potential drug candidates on hormone production.
Reverse Cholesterol Transport (RCT)
Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[6][7][8][9] High-density lipoprotein (HDL) plays a central role in this pathway. Cholesterol-¹⁸O can be used to label cholesterol in cells, such as macrophages, to study its efflux to HDL and subsequent transport. By using mass spectrometry, researchers can quantify the movement of ¹⁸O-labeled cholesterol, providing insights into the efficiency of RCT and the effects of therapeutic interventions.
Important Consideration for In Vivo Studies: A study has indicated that Cholesterol-¹⁸O may not be a suitable tracer for in vivo cholesterol metabolism studies in humans that rely on fecal sterol recovery. This is due to the potential for the ¹⁸O label to be lost through exchange with water during bacterial metabolism in the gut. Therefore, for such studies, other isotopically labeled forms of cholesterol (e.g., ¹³C or deuterium-labeled) may be more appropriate.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.
In Vitro Cholesterol Efflux Assay using Cholesterol-¹⁸O and Mass Spectrometry
This protocol is adapted from established methods for measuring cholesterol efflux using stable isotope-labeled cholesterol.[10][11][12]
a. Cell Culture and Labeling:
-
Plate cells (e.g., macrophages like J774 or primary cells) in appropriate culture plates and grow to desired confluency.
-
Prepare a stock solution of Cholesterol-¹⁸O in a suitable solvent (e.g., ethanol).
-
Complex the Cholesterol-¹⁸O with a carrier molecule like methyl-β-cyclodextrin to enhance its solubility and delivery to the cells.
-
Remove the culture medium and replace it with a labeling medium containing the Cholesterol-¹⁸O complex.
-
Incubate the cells for a sufficient time (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular cholesterol pools.
b. Equilibration:
-
After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.
-
Incubate the cells in a serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate among the different intracellular cholesterol pools.
c. Cholesterol Efflux:
-
Prepare the cholesterol acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), in a serum-free medium.
-
Remove the equilibration medium and add the medium containing the cholesterol acceptors to the cells.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptors.
-
Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of labeled cholesterol remaining.
d. Sample Preparation and Analysis by Mass Spectrometry:
-
Extract lipids from both the collected medium and the cell lysates using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Quantify the amount of Cholesterol-¹⁸O in the medium and cell lysate by monitoring the specific mass-to-charge ratio (m/z) of the labeled cholesterol.
-
Calculate the percentage of cholesterol efflux as: (amount of Cholesterol-¹⁸O in the medium) / (amount of Cholesterol-¹⁸O in the medium + amount of Cholesterol-¹⁸O in the cell lysate) x 100%.
Visualizing Key Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate the key pathways where Cholesterol-¹⁸O can be utilized as a tracer.
Steroidogenesis Pathway
Caption: Initial step of steroidogenesis showing the conversion of Cholesterol-¹⁸O.
Reverse Cholesterol Transport Pathway
Caption: Movement of Cholesterol-¹⁸O in the Reverse Cholesterol Transport pathway.
Conclusion
Cholesterol-¹⁸O is a valuable research tool for scientists and drug development professionals investigating cholesterol metabolism and transport. This guide provides a starting point for sourcing this stable isotope-labeled compound and designing experiments to trace its biological fate. By carefully considering the technical specifications of the commercially available Cholesterol-¹⁸O and adapting appropriate experimental protocols, researchers can gain significant insights into critical physiological and pathological processes.
References
- 1. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenesis [vivo.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Pregnenolone biosynthesis [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 10. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Enrichment and Purity of Cholesterol-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesterol-¹⁸O, a stable isotope-labeled variant of cholesterol. It is designed to be a core resource for professionals utilizing this compound in metabolic research, drug development, and clinical diagnostics. This document details the specifications for isotopic enrichment and chemical purity, outlines comprehensive experimental protocols for its analysis, and illustrates key workflows and metabolic pathways.
Cholesterol-¹⁸O serves as a powerful tracer for studying the dynamics of cholesterol metabolism, including its synthesis, transport, and fate within biological systems.[1] The incorporation of the heavy oxygen isotope (¹⁸O) at the C3 hydroxyl group allows for its differentiation from endogenous, unlabeled cholesterol using mass spectrometry, without altering its fundamental biochemical properties.[2] Accurate determination of its isotopic enrichment and chemical purity is paramount for the validity and reproducibility of experimental results.
Data Presentation: Quantitative Specifications
The isotopic enrichment and chemical purity of Cholesterol-¹⁸O are critical parameters that define its quality as a tracer and analytical standard. The following table summarizes typical specifications based on commercially available reference materials.
| Parameter | Specification | Method of Analysis |
| Isotopic Enrichment | 95 atom % ¹⁸O | Mass Spectrometry (MS) |
| Chemical Purity | Minimum 98% | Gas Chromatography (GC) |
| Molecular Formula | C₂₇H₄₆¹⁸O | - |
| Molecular Weight | 388.65 g/mol | - |
| CAS Number | 59613-51-3 | - |
Data sourced from LGC Standards.[3]
Experimental Protocols
Accurate analysis of Cholesterol-¹⁸O requires robust and validated methodologies. The following sections provide detailed protocols for lipid extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Total Lipid Extraction (Bligh-Dyer Method)
This protocol describes a standard method for extracting total lipids, including cholesterol, from biological samples such as cells or tissues.
Materials:
-
Methanol
-
Deionized Water
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in a single-phase solvent mixture. For every 1 mL of aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture.
-
Phase Separation: Induce phase separation by adding 1.25 mL of chloroform followed by 1.25 mL of deionized water. Vortex the mixture thoroughly after each addition.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Three phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform) containing the lipids, and a protein disk at the interface. Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas to yield the total lipid film. The sample is now ready for derivatization and analysis.
GC-MS Analysis for Purity and Isotopic Enrichment
GC-MS is the gold standard for quantifying cholesterol and determining its isotopic enrichment.[4] The protocol involves a derivatization step to increase the volatility of the cholesterol molecule.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) or Hexane (GC-grade)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
Re-dissolve the dried lipid extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 1 hour to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.
-
-
Sample Preparation for Injection:
-
After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume (e.g., 100 µL) of ethyl acetate or hexane.
-
-
GC-MS Instrumentation and Analysis:
-
Injection: Inject 1 µL of the sample in splitless mode into the GC inlet, held at approximately 275-280°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
Oven Program: A typical temperature program starts at an initial temperature of 180°C, ramps to 250°C, and then to a final temperature of 320°C to ensure elution of the cholesterol-TMS ether.
-
Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode. For quantification and enrichment analysis, use Selected Ion Monitoring (SIM) mode.
-
Monitor the molecular ion for unlabeled cholesterol-TMS (m/z 458.4).
-
Monitor the corresponding molecular ion for Cholesterol-¹⁸O-TMS (m/z 460.4).
-
-
Data Analysis:
-
Chemical Purity: Determine by integrating the peak area of the cholesterol-TMS ether and comparing it to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment: Calculate the atom % ¹⁸O by comparing the peak areas of the labeled (m/z 460.4) and unlabeled (m/z 458.4) ions, after correcting for the natural abundance of isotopes.
-
-
NMR Spectroscopy Analysis
NMR spectroscopy can provide structural confirmation and assess isotopic enrichment without sample derivatization, offering complementary information to MS-based methods.
Materials:
-
Dried lipid extract
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the dried lipid extract in an appropriate volume of CDCl₃.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The spectrum will show characteristic peaks for cholesterol, including the C18 and C19 methyl group resonances. While ¹H NMR is primarily for structural confirmation and purity assessment against proton-containing impurities, it does not directly measure ¹⁸O enrichment.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum. The presence of the ¹⁸O isotope on the adjacent C3 carbon can induce a small, measurable shift (isotope effect) in the ¹³C resonance of C3 compared to the unlabeled cholesterol. This can be used to confirm the location of the label.
-
-
Data Analysis:
-
Chemical Purity: Assess by identifying and integrating peaks corresponding to impurities relative to the cholesterol signals.
-
Isotopic Enrichment Confirmation: While mass spectrometry is superior for precise quantification of ¹⁸O enrichment, ¹³C NMR can help confirm the position of the isotopic label.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the use of Cholesterol-¹⁸O.
References
The Natural Abundance of ¹⁸O in Cholesterol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural abundance of the oxygen-18 isotope (¹⁸O) in cholesterol. Tailored for researchers, scientists, and drug development professionals, this document delves into the current state of knowledge, quantitative data, and the analytical methodologies used to determine ¹⁸O levels in this critical biomolecule.
Introduction
Cholesterol (C₂₇H₄₆O) is a vital lipid molecule in animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D. While the isotopic composition of carbon (¹³C) and hydrogen (²H) in cholesterol has been extensively studied for insights into diet and metabolism, the natural abundance of oxygen-18 (¹⁸O) is an emerging area of interest. The single oxygen atom in the cholesterol molecule, located in the hydroxyl group at the C-3 position, originates from body water. Consequently, its isotopic composition (δ¹⁸O) can provide a unique window into an organism's hydrology, physiology, and environment. This guide summarizes the available quantitative data, details the experimental protocols for δ¹⁸O analysis of cholesterol, and outlines the underlying principles of the methodology.
Quantitative Data on the Natural Abundance of ¹⁸O in Cholesterol
Data on the natural abundance of ¹⁸O in cholesterol from a wide variety of biological sources remains limited in publicly accessible literature. The primary application of cholesterol δ¹⁸O analysis to date has been in the field of archaeology and paleodietary studies, with a focus on cholesterol extracted from ancient bone.
Below is a summary of available data. It is important to note that further research is needed to expand this dataset across different species, tissues, and geographic locations to fully realize the potential of cholesterol δ¹⁸O analysis.
| Sample Type | Source Organism/Context | Analytical Method | Reference |
| Bone Cholesterol | Modern and Archaeological Bone | GC-Py-IRMS | Webb and White (2016) (Note: Specific δ¹⁸O values are not detailed in the abstract, but the methodology is established for this sample type). |
Further research is required to populate this table with a broader range of δ¹⁸O values for cholesterol from diverse biological and geographical sources.
Experimental Protocols
The determination of the natural abundance of ¹⁸O in cholesterol is achieved through Compound-Specific Isotope Analysis (CSIA). The primary analytical technique for this is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS). This method allows for the precise measurement of the ¹⁸O/¹⁶O ratio in specific organic compounds, such as cholesterol, within a complex mixture.
Sample Preparation and Lipid Extraction
-
Sample Collection and Storage: Biological samples (e.g., tissue, bone, serum) should be collected and immediately frozen at -80°C to prevent degradation of lipids.
-
Homogenization and Lyophilization: Frozen samples are typically lyophilized (freeze-dried) to remove water and then homogenized to a fine powder.
-
Lipid Extraction: Total lipids are extracted from the homogenized sample using a solvent mixture, commonly dichloromethane/methanol (2:1 v/v), often employing methods like pressurized liquid extraction (PLE) for efficiency.
-
Saponification: To isolate cholesterol from its esters, the total lipid extract is saponified by heating with a strong base (e.g., methanolic KOH). This process hydrolyzes the ester bonds, yielding free cholesterol.
-
Purification: The cholesterol fraction is then separated from other lipids and saponification byproducts using solid-phase extraction (SPE) or column chromatography.
Derivatization
To improve the volatility and chromatographic properties of cholesterol for GC analysis, it is often derivatized. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of cholesterol into a trimethylsilyl (B98337) (TMS) ether.
GC-Py-IRMS Analysis
-
Gas Chromatography (GC): The derivatized cholesterol sample is injected into a gas chromatograph. The GC separates the cholesterol-TMS ether from other compounds in the sample based on their boiling points and interactions with the stationary phase of the GC column.
-
Pyrolysis: The separated cholesterol-TMS ether then enters a high-temperature pyrolysis reactor (typically operating at 1450°C). In an oxygen-free environment, the molecule is thermally decomposed, and the oxygen atom from the cholesterol is converted into carbon monoxide (CO).
-
Isotope Ratio Mass Spectrometry (IRMS): The resulting CO gas, along with other pyrolysis products, is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS measures the ratio of the two main isotopologues of CO: ¹²C¹⁶O (mass 28) and ¹²C¹⁸O (mass 30).
-
Data Analysis and Correction: The measured isotope ratio is compared to that of a calibrated reference gas and expressed in delta (δ) notation in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. Corrections must be applied to account for instrumental drift and any isotopic contribution from the derivatizing agent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and the experimental workflow for determining the natural abundance of ¹⁸O in cholesterol.
Figure 1. Origin of the oxygen atom in cholesterol.
Figure 2. Experimental workflow for δ¹⁸O analysis of cholesterol.
Conclusion
The analysis of the natural abundance of ¹⁸O in cholesterol is a promising field with the potential to provide novel insights into the physiology, diet, and environment of organisms. While the current dataset of δ¹⁸O values in cholesterol is limited, the analytical methods, particularly GC-Py-IRMS, are well-established for compound-specific isotope analysis of oxygen. This technical guide provides researchers with the foundational knowledge of the available data and the detailed experimental protocols required to enter this exciting area of research. Future work should focus on building a comprehensive database of cholesterol δ¹⁸O values from a wide array of species and tissues to unlock the full potential of this isotopic tracer.
applications of Cholesterol-18O in metabolic studies
An In-Depth Technical Guide on the Applications of Stable Isotopes in Cholesterol Metabolic Studies, with a Focus on Cholesterol-18O
Introduction
The study of cholesterol metabolism is critical for understanding a host of physiological and pathological processes, from cellular membrane integrity to the progression of atherosclerosis and the synthesis of steroid hormones.[1][2] Stable isotope tracers are indispensable tools for researchers and drug development professionals, enabling the precise tracking of cholesterol's journey through complex biological systems. By labeling cholesterol or its precursors with isotopes like Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), scientists can quantify the dynamics of cholesterol synthesis, transport, and catabolism in vivo. This guide explores the applications of these tracers, with a particular focus on the utility and limitations of ¹⁸O-labeled cholesterol.
The Challenge of Using Cholesterol-¹⁸O as a Tracer
While conceptually straightforward, the use of cholesterol labeled with ¹⁸O at the 3β-hydroxyl group ([3β-¹⁸OH]cholesterol) faces a significant methodological challenge, particularly for studies measuring cholesterol excretion. A key study revealed that the ¹⁸O label is unstable during its transit through the gut.[3] Fecal bacterial metabolism can cause the 3β-oxygen to exchange with the oxygen from water, leading to a loss of the isotopic label.[3]
This loss was observed in the fecal metabolites coprostanol and ethylcoprostanol.[3] Consequently, fecal recovery of the ¹⁸O label is significantly lower than that of simultaneously administered ¹⁴C-labeled sterols, rendering [¹⁸O]cholesterol an invalid tracer for quantifying cholesterol absorption and excretion via fecal analysis.[3] Due to this critical limitation, other stable isotopes, such as deuterium and ¹³C, are predominantly used for these types of metabolic studies.
Core Applications of Stable Isotopes in Cholesterol Research
Despite the limitations of ¹⁸O, other stable isotopes have been successfully applied to elucidate several key aspects of cholesterol metabolism.
De Novo Cholesterol Biosynthesis and Turnover
Stable isotopes, particularly deuterium from deuterated water (D₂O), are extensively used to measure the rate of new cholesterol synthesis.[4][5] When D₂O is administered, deuterium is incorporated into newly synthesized cholesterol molecules. By measuring the rate of this incorporation using mass spectrometry, researchers can calculate the fractional synthesis rate of cholesterol in various tissues, such as the liver and brain.[5] This technique allows for the quantification of both static cholesterol levels and the dynamic flux of its turnover.[6]
Reverse Cholesterol Transport (RCT)
Reverse Cholesterol Transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a critical pathway in preventing atherosclerosis.[7][8][9] Stable isotope tracers are used to measure the different steps of this pathway. For instance, cells like macrophages can be labeled with isotopic cholesterol (e.g., d₇-cholesterol) ex vivo, and then introduced back into an animal model.[10][11] The movement of the labeled cholesterol from these cells into the plasma (specifically into High-Density Lipoprotein, HDL) and its eventual appearance in bile and feces can be tracked to quantify the rate of RCT.[11][12]
Bile Acid Synthesis
Bile acids are the primary catabolic products of cholesterol.[13] Tracing the conversion of isotopically labeled cholesterol into bile acids provides a direct measure of this crucial elimination pathway.[13][14] Mass spectrometry techniques can differentiate and quantify various bile acid species and their isotopic enrichment, offering insights into the "classical" and "alternative" pathways of bile acid synthesis.[13][15]
Steroid Hormone Synthesis
Cholesterol is the essential precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[16][17] By introducing labeled cholesterol, researchers can trace its conversion into pregnenolone (B344588) and subsequent steroidogenic intermediates in organs like the adrenal glands and gonads.[17][18] This allows for the quantification of steroid production rates under various physiological or pathological conditions.
Experimental Protocols and Methodologies
The precise protocol varies with the research question, but a general workflow for an in vivo cholesterol metabolism study using a stable isotope tracer can be outlined.
General Protocol for in vivo Cholesterol Turnover Study using D₂O
-
Animal Acclimatization: House subjects (e.g., C57BL/6 mice) in a controlled environment and provide a standard diet for an acclimatization period.
-
Tracer Administration: Administer an initial bolus of D₂O (e.g., 99.8% D₂O in saline) via intraperitoneal injection to rapidly enrich the body water pool. Maintain enrichment by providing drinking water containing a specific percentage of D₂O (e.g., 4-6%).[5]
-
Time Course and Sample Collection: Collect blood samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) via tail vein or retro-orbital bleeding. At the end of the experiment, euthanize the animals and harvest tissues of interest (liver, brain, adrenal glands, etc.) and other biological samples (feces, bile).
-
Lipid Extraction:
-
Isolate plasma from blood samples by centrifugation.
-
Homogenize tissue samples.
-
Perform a lipid extraction using a standard method such as a Bligh-Dyer or Folch extraction with chloroform/methanol mixtures.[19]
-
-
Sample Preparation for Analysis:
-
Saponify the lipid extract to release free sterols from their esterified forms.
-
Derivatize the cholesterol to a more volatile form (e.g., trimethylsilyl (B98337) ether) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization may not be necessary.[10][20][21]
-
-
Mass Spectrometry Analysis:
-
Data Analysis and Modeling:
-
Measure the D₂O enrichment in the body water from plasma samples.
-
Use the mass isotopomer distribution data and body water enrichment to calculate the fractional synthesis rate (FSR) of cholesterol using appropriate mathematical models (e.g., single exponential models).[5]
-
Quantitative Data Presentation
The data generated from stable isotope tracer studies are quantitative and can be used to compare metabolic rates between different experimental groups.
Table 1: Representative Data from a D₂O-Labeling Study on Cholesterol Synthesis (Note: These are example values to illustrate data presentation and are not from a specific single study.)
| Tissue | Experimental Group | Fractional Synthesis Rate (FSR) (% new/day) | Absolute Synthesis Rate (mg/g/day) |
| Liver | Control | 15.2 ± 2.1 | 0.45 ± 0.06 |
| Treatment X | 8.7 ± 1.5 | 0.26 ± 0.04 | |
| Brain | Control | 0.8 ± 0.1 | 0.03 ± 0.004 |
| Treatment X | 0.7 ± 0.1 | 0.028 ± 0.005 | |
| Adipose | Control | 2.1 ± 0.4 | 0.01 ± 0.002 |
| Treatment X | 1.9 ± 0.3 | 0.009 ± 0.002 | |
| *p < 0.05 vs. Control |
Table 2: Representative Data from a d₇-Cholesterol Efflux Study (Note: These are example values to illustrate data presentation.)
| Efflux Acceptor | Cell Type | Condition | % d₇-Cholesterol Efflux (at 4h) |
| ApoA-I | J774 Macrophages | Control | 8.5 ± 0.9 |
| LXR Agonist | 15.2 ± 1.3 | ||
| HDL | J774 Macrophages | Control | 12.1 ± 1.1 |
| LXR Agonist | 22.5 ± 1.9 | ||
| *p < 0.05 vs. Control. Data adapted from similar studies measuring cholesterol efflux.[10] |
Visualizations of Metabolic Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in cholesterol metabolism and the experimental designs used to study them.
Caption: The de novo cholesterol biosynthesis pathway, highlighting the incorporation of deuterium from D₂O.
Caption: A simplified workflow of Reverse Cholesterol Transport (RCT) studied with labeled cholesterol.
Caption: Simplified overview of cholesterol's role as the precursor for major classes of steroid hormones.
Caption: A typical experimental workflow for in vivo metabolic studies using stable isotope tracers.
References
- 1. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limits for the use of (18O)cholesterol and (18O)sitosterol in studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of in vivo cholesterol synthesis from 2H2O: a rapid procedure for the isolation, combustion, and isotopic assay of erythrocyte cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 8. An overview of reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Mass Spectrometry-Based Steroid Profiling: Meeting Unmet Clinical Needs [jstage.jst.go.jp]
- 18. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
Methodological & Application
Application Note: Quantitative Analysis of Cholesterol in Human Plasma Using Cholesterol-¹⁸O as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and accurate method for the quantification of total cholesterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Cholesterol-¹⁸O as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a straightforward saponification step to hydrolyze cholesteryl esters, followed by a simple liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable cholesterol measurement is critical.
Introduction
Cholesterol is a vital lipid molecule, serving as a structural component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1][2] Accurate measurement of cholesterol levels in biological matrices like plasma is crucial for diagnosing and managing various metabolic disorders. While enzymatic assays are common in clinical settings, LC-MS/MS offers superior specificity and sensitivity, allowing for precise quantification.[1][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to compensate for analyte loss during sample processing and to correct for ionization suppression or enhancement caused by the sample matrix. Cholesterol-¹⁸O, a stable isotope-labeled version of cholesterol, is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly throughout the entire analytical process.[4] This application note provides a comprehensive protocol for the validated LC-MS/MS analysis of total cholesterol in human plasma.
Experimental Protocols
Materials and Reagents
-
Cholesterol (≥99% purity) - Sigma-Aldrich
-
Cholesterol-¹⁸O (≥98% purity, ¹⁸O at C3) - CDN Isotopes
-
Methanol (B129727) (LC-MS Grade) - Fisher Scientific
-
Isopropanol (LC-MS Grade) - Fisher Scientific
-
Acetonitrile (LC-MS Grade) - Fisher Scientific
-
Ammonium Formate (≥99%) - Sigma-Aldrich
-
Formic Acid (LC-MS Grade) - Sigma-Aldrich
-
Potassium Hydroxide (KOH) - Sigma-Aldrich
-
Hexane (B92381) (HPLC Grade) - Fisher Scientific
-
Human Plasma (K₂EDTA) - BioIVT
-
Deionized Water (18.2 MΩ·cm)
Preparation of Standards and Solutions
-
Cholesterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholesterol and dissolve in 10 mL of isopropanol.
-
Cholesterol-¹⁸O Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cholesterol-¹⁸O and dissolve in 1 mL of isopropanol.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with isopropanol.
-
Calibration Standards (0.5 - 500 µg/mL): Prepare a series of calibration standards by serial dilution of the Cholesterol Stock Solution with a 50:50 mixture of methanol and isopropanol.
-
Saponification Reagent (1 M KOH in Methanol): Dissolve 5.61 g of KOH in 100 mL of methanol. Prepare fresh.
Sample Preparation Protocol
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS Working Solution to each tube.
-
Saponification: Add 500 µL of the Saponification Reagent (1 M KOH in Methanol). Vortex thoroughly for 30 seconds.
-
Hydrolysis: Incubate the samples at 60°C for 60 minutes to hydrolyze cholesteryl esters to free cholesterol.
-
Neutralization & Extraction: After cooling to room temperature, add 250 µL of deionized water. Add 1 mL of hexane, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (90:10 Methanol:Isopropanol with 10 mM Ammonium Formate). Vortex and transfer to an LC autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
System: Agilent 1290 Infinity II UHPLC or equivalent[5]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[6]
-
Mobile Phase: 90:10 (v/v) Methanol:Isopropanol with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
System: Agilent 6460 Triple Quadrupole LC/MS or equivalent[6]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[6][7]
-
Gas Temperature: 325°C
-
Vaporizer Temperature: 350°C
-
Capillary Voltage: 4000 V
-
MRM Transitions: The following transitions were monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cholesterol | 369.3 | 161.1 | 100 | 25 |
| Cholesterol-¹⁸O | 371.3 | 161.1 | 100 | 25 |
Note: The precursor ion for cholesterol and its isotope corresponds to the [M+H-H₂O]⁺ adduct, which is readily formed under APCI conditions.[7]
Diagrams and Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified steroidogenesis pathway starting from cholesterol.[8][9][10][11][12]
Results and Data Presentation
The performance of the method was evaluated by assessing its linearity, precision, and accuracy.
Linearity
The calibration curve was constructed by plotting the peak area ratio of cholesterol to Cholesterol-¹⁸O against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 0.5 to 500 µg/mL.
| Parameter | Value |
| Concentration Range | 0.5 - 500 µg/mL |
| Regression Model | Linear, 1/x weighted |
| Correlation Coeff. (r²) | > 0.998 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Medium, High) in replicates (n=6) over three separate days.
Table 1: Summary of Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | \multicolumn{2}{c | }{Intra-Day (n=6)} | \multicolumn{2}{c | }{Inter-Day (n=18)} |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| Low QC | 5.0 | 102.4 | 4.1 | 103.1 | 5.5 |
| Mid QC | 50.0 | 98.7 | 2.5 | 99.5 | 3.8 |
| High QC | 400.0 | 101.1 | 2.1 | 100.8 | 3.1 |
The results show that the accuracy for all QC levels was within ±15% of the nominal values, and the precision, expressed as the coefficient of variation (%CV), was less than 15%. This performance meets the typical acceptance criteria for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of total cholesterol in human plasma. The use of Cholesterol-¹⁸O as an internal standard ensures high accuracy and precision by effectively compensating for matrix effects and procedural variability. The simple sample preparation protocol and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in clinical research and pharmaceutical development environments.
References
- 1. Cholestero LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. researchgate.net [researchgate.net]
- 11. File:Steroidogenesis.svg - Wikipedia [en.wikipedia.org]
- 12. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Tracing Cholesterol Esterification in Cell Culture with ¹⁸O Isotope Labeling
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and neurodegenerative disorders. A key aspect of cholesterol metabolism is its esterification to form cholesteryl esters, a process primarily catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). This conversion allows for the storage of excess cholesterol in lipid droplets, thereby preventing cellular toxicity from high levels of free cholesterol. To investigate the dynamics of cholesterol esterification, stable isotope labeling in conjunction with mass spectrometry offers a powerful analytical approach. This application note details a protocol for labeling newly synthesized cholesteryl esters in cultured cells using ¹⁸O-labeled water (H₂¹⁸O), providing a robust method for researchers, scientists, and drug development professionals to study ACAT activity and cholesterol metabolism.
Principle of the Method
The protocol is based on the enzymatic activity of ACAT, which is located in the endoplasmic reticulum.[1] ACAT catalyzes the formation of a cholesteryl ester by transferring a fatty acyl group from a long-chain fatty acyl-CoA to the 3-beta-hydroxyl group of cholesterol.[2][3] When cells are cultured in a medium containing H₂¹⁸O, the ¹⁸O isotope is incorporated into the carboxyl group of the fatty acyl-CoA. Subsequently, during the esterification reaction, ACAT transfers this ¹⁸O-labeled fatty acyl group to cholesterol, resulting in the formation of an ¹⁸O-labeled cholesteryl ester. The mass shift of +2 Da in the resulting cholesteryl ester can be readily detected and quantified by mass spectrometry, allowing for the specific measurement of newly synthesized cholesteryl esters.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from a Cholesterol-¹⁸O labeling experiment. The data presented here is hypothetical and serves as an example for comparison between a control and a treated (e.g., with an ACAT inhibitor) cell group.
| Parameter | Control Cells | Treated Cells (ACAT Inhibitor) |
| Cell Viability (%) | >95% | >95% |
| Total Protein (mg/well) | 1.5 ± 0.2 | 1.4 ± 0.3 |
| ¹⁸O-Labeling Efficiency (%) | 85 ± 5 | 87 ± 4 |
| Free Cholesterol (µg/mg protein) | 25.3 ± 2.1 | 35.8 ± 3.5 |
| Total Cholesteryl Esters (µg/mg protein) | 15.7 ± 1.8 | 5.2 ± 0.9 |
| ¹⁸O-Labeled Cholesteryl Oleate (pmol/mg protein) | 120.4 ± 15.2 | 15.1 ± 3.8 |
| ¹⁸O-Labeled Cholesteryl Linoleate (pmol/mg protein) | 85.6 ± 10.9 | 10.7 ± 2.5 |
| ¹⁸O-Labeled Cholesteryl Palmitate (pmol/mg protein) | 60.2 ± 8.5 | 7.5 ± 1.9 |
| Calculated ACAT Activity (pmol/hr/mg protein) | 266.2 | 33.3 |
Experimental Protocols
Materials
-
Mammalian cell line of interest (e.g., CHO, HepG2, macrophages)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Cell culture plates (6-well or 10 cm dishes)
-
Solvents for lipid extraction: Hexane (B92381), Isopropanol (B130326), Chloroform, Methanol
-
Internal standards for mass spectrometry (e.g., d7-cholesteryl oleate)
-
BCA Protein Assay Kit
Cell Culture and Labeling
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of labeling. Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare the ¹⁸O-labeling medium by supplementing the appropriate cell culture medium with 10% (v/v) H₂¹⁸O. For example, to prepare 10 ml of labeling medium, mix 9 ml of cell culture medium with 1 ml of H₂¹⁸O. The final concentration of H₂¹⁸O will be approximately 10%.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS. Add the pre-warmed ¹⁸O-labeling medium to the cells.
-
Incubation: Incubate the cells for a period of 4 to 24 hours. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Cell Harvesting: Following incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or by scraping, and transfer the cell suspension to a centrifuge tube.
-
Cell Lysis and Protein Quantification: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a suitable lysis buffer. Take an aliquot for protein quantification using a BCA assay.
Lipid Extraction
-
To the remaining cell lysate, add a mixture of hexane and isopropanol (3:2, v/v) to extract the lipids.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 1500 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for mass spectrometry analysis. Add an appropriate internal standard (e.g., d7-cholesteryl oleate) at a known concentration.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the lipid extracts using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Chromatography: Separate the different lipid species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., a gradient of acetonitrile/isopropanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ions of the cholesteryl esters of interest and their ¹⁸O-labeled counterparts (a mass shift of +2 Da).
-
Quantification: Quantify the amount of ¹⁸O-labeled cholesteryl esters by comparing their peak areas to the peak area of the internal standard. Normalize the results to the total protein content of the cell lysate.
Visualization
Signaling Pathway of Cholesterol Esterification
Caption: ACAT-mediated cholesterol esterification pathway.
Experimental Workflow for Cholesterol-¹⁸O Labeling
Caption: Workflow for ¹⁸O labeling of cholesterol esters.
Logical Relationship of the Labeling and Detection Process
Caption: Logical flow of ¹⁸O labeling and detection.
References
Application Notes and Protocols for Cholesterol-18O Tracer Studies in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of in vivo cholesterol flux is critical for understanding the pathophysiology of various metabolic diseases, including atherosclerosis, and for the development of novel therapeutic agents. Stable isotope tracers, particularly those labeled with heavy oxygen (¹⁸O), offer a powerful and safe method for quantifying the dynamic processes of cholesterol metabolism. This document provides detailed application notes and experimental protocols for conducting cholesterol-¹⁸O tracer studies to measure key aspects of cholesterol flux, including biosynthesis, esterification, and reverse cholesterol transport (RCT).
The use of ¹⁸O-labeled water (H₂¹⁸O) allows for the metabolic labeling of newly synthesized cholesterol, as the ¹⁸O is incorporated from H₂¹⁸O into acetyl-CoA, the fundamental building block of cholesterol. Alternatively, the administration of ¹⁸O-labeled cholesterol can be used to trace the movement and excretion of existing cholesterol pools. The protocols outlined below are based on established stable isotope tracer methodologies and can be adapted for various research models.
Key Cholesterol Flux Pathways
Cholesterol homeostasis is maintained through a complex interplay of synthesis, uptake, esterification, and excretion. The two primary pathways governing cholesterol flux are:
-
Cholesterol Biosynthesis: The de novo synthesis of cholesterol, primarily in the liver, from acetyl-CoA.
-
Reverse Cholesterol Transport (RCT): The process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.
Data Presentation
The following tables summarize representative quantitative data for in vivo cholesterol flux parameters obtained from stable isotope tracer studies. While specific data for ¹⁸O tracer studies are limited in publicly available literature, the values presented from studies using other stable isotopes (e.g., deuterium, ¹³C) provide a strong reference for expected outcomes.
Table 1: In Vivo Cholesterol Biosynthesis Rates in Mice
| Parameter | C57BL/6J Mice (High-Carbohydrate Diet) | C57BL/6J Mice (Carbohydrate-Free Diet) | Tracer Used | Reference |
| Number of Exchangeable Hydrogens (n) | ~25 | ~27 | ²H₂O | [1] |
| Percent Newly Made Cholesterol (at 4 days) | Approx. 10-15% | Approx. 20-25% | ²H₂O | [1] |
| Absolute Cholesterol Synthesis Rate (mg/day/kg) | Varies by tissue | Varies by tissue | ³H₂O | [2] |
Table 2: In Vivo Reverse Cholesterol Transport (RCT) Rates in Humans
| Parameter | Healthy Volunteers (n=17) | Tracer Used | Reference |
| Tissue Free Cholesterol (FC) Efflux (mg/kg/hour) | 3.79 ± 0.88 | [2,3-¹³C₂]-cholesterol | [3][4] |
| Red Blood Cell-derived Flux into Plasma FC (mg/kg/hour) | 3.38 ± 1.10 | [2,3-¹³C₂]-cholesterol | [3][4] |
| Esterification of Plasma FC (mg/kg/hour) | 1.10 ± 0.38 | [2,3-¹³C₂]-cholesterol | [3][4] |
| Recovery in Fecal Bile Acids (% of administered dose) | 7% | [2,3-¹³C₂]-cholesterol | [3][4] |
| Recovery in Fecal Neutral Sterols (% of administered dose) | 12% | [2,3-¹³C₂]-cholesterol | [3][4] |
Experimental Protocols
Protocol 1: Measurement of De Novo Cholesterol Biosynthesis Using ¹⁸O-Labeled Water
This protocol is adapted from established methods using deuterium-labeled water to measure cholesterol synthesis rates.
Objective: To quantify the rate of de novo cholesterol synthesis in a murine model by measuring the incorporation of ¹⁸O from H₂¹⁸O into the cholesterol pool.
Materials:
-
¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O)
-
C57BL/6 mice (or other appropriate research model)
-
Standard laboratory animal housing and handling equipment
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Reagents for cholesterol extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., deuterated cholesterol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Administration:
-
Administer a bolus intraperitoneal (IP) injection of H₂¹⁸O (e.g., 20 µL per gram of body weight of a 99% H₂¹⁸O solution in saline) to rapidly enrich the body water pool.
-
Immediately following the bolus injection, provide drinking water enriched with a lower percentage of H₂¹⁸O (e.g., 5-8%) to maintain a steady-state enrichment of body water.
-
-
Sample Collection:
-
Collect blood samples at baseline (prior to tracer administration) and at various time points post-administration (e.g., 1, 3, 7, and 14 days).
-
Euthanize animals at the final time point and collect tissues of interest (e.g., liver, adipose tissue).
-
Process blood to separate plasma and red blood cells. Store all samples at -80°C until analysis.
-
-
Cholesterol Extraction:
-
Thaw plasma or tissue homogenates.
-
Add a known amount of an internal standard (e.g., deuterated cholesterol).
-
Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol).
-
Saponify the lipid extract to release free cholesterol from cholesteryl esters.
-
-
Mass Spectrometry Analysis:
-
Derivatize the extracted cholesterol to a volatile form (e.g., trimethylsilyl (B98337) ether) for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment of ¹⁸O in the cholesterol molecule.
-
Monitor the appropriate mass-to-charge ratios (m/z) for unlabeled and ¹⁸O-labeled cholesterol.
-
-
Data Analysis:
-
Calculate the fractional synthesis rate (FSR) of cholesterol using the precursor-product relationship, where the enrichment of body water (precursor) and the enrichment of cholesterol (product) are measured over time.
-
Protocol 2: Measurement of Reverse Cholesterol Transport Using ¹⁸O-Labeled Cholesterol
This protocol is designed to trace the movement of cholesterol from a labeled pool to excretion.
Objective: To quantify the rate of reverse cholesterol transport by administering ¹⁸O-labeled cholesterol and measuring its appearance in feces.
Materials:
-
¹⁸O-labeled cholesterol
-
Delivery vehicle for labeled cholesterol (e.g., reconstituted HDL, lipid emulsion)
-
Research animals (e.g., mice)
-
Metabolic cages for fecal collection
-
Reagents for fecal sterol extraction
-
GC-MS or LC-MS
Procedure:
-
Tracer Preparation: Prepare a sterile solution of ¹⁸O-labeled cholesterol in a suitable delivery vehicle.
-
Tracer Administration: Administer the ¹⁸O-labeled cholesterol solution to the animals via intravenous (IV) injection.
-
Sample Collection:
-
House the animals in metabolic cages for quantitative collection of feces over a defined period (e.g., 72 hours).
-
Collect blood samples at specified time points to monitor the disappearance of the tracer from the plasma.
-
-
Fecal Sterol Extraction and Analysis:
-
Homogenize the collected feces.
-
Extract neutral sterols and bile acids from the fecal homogenate.
-
Analyze the extracted sterols by GC-MS or LC-MS to determine the amount of ¹⁸O-labeled cholesterol and its metabolites (bile acids).
-
-
Data Analysis:
-
Calculate the total amount of ¹⁸O excreted in the feces over the collection period.
-
Express the RCT rate as the percentage of the administered dose excreted per unit of time.
-
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Reverse Cholesterol Transport (RCT) Workflow
Caption: Key steps in the reverse cholesterol transport pathway.
References
- 1. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Reverse Cholesterol Transport Pathways in Humans: In Vivo Rates of Free Cholesterol Efflux, Esterification, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of reverse cholesterol transport pathways in humans: in vivo rates of free cholesterol efflux, esterification, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Reverse Cholesterol Transport with Stable Isotope-Labeled Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse cholesterol transport (RCT) is a vital physiological pathway that facilitates the removal of excess cholesterol from peripheral tissues, transporting it back to the liver for excretion.[1][2] This process is a key defense mechanism against the development of atherosclerosis, making its quantification a significant area of interest for cardiovascular disease research and the development of new therapeutic agents.[3][4] The use of stable isotope-labeled cholesterol, in conjunction with mass spectrometry, provides a highly sensitive and specific method for tracing the movement of cholesterol and quantifying the key steps of the RCT pathway.[5][6] This application note offers a comprehensive overview and a detailed protocol for quantifying RCT, with a particular focus on the application of stable isotopes like Cholesterol-18O.
Principle of the Method
The fundamental principle of this technique involves introducing a "heavy" cholesterol tracer, such as this compound, into the biological system under investigation (either in vitro or in vivo). The subsequent movement of this labeled cholesterol from a donor compartment (e.g., macrophages) to an acceptor compartment (e.g., High-Density Lipoprotein (HDL) or Apolipoprotein A-I (ApoA-1)) is monitored over time using mass spectrometry. By precisely measuring the ratio of the isotope-labeled cholesterol to its unlabeled counterpart, researchers can accurately determine the rate of cholesterol efflux and other critical parameters of the RCT pathway.
Important Considerations for Using this compound in In Vivo Studies
While stable isotopes are powerful tools for metabolic research, the selection of the appropriate isotope is critical for the validity of the study. For in vivo studies in humans or animals that necessitate the measurement of cholesterol excretion through fecal analysis, This compound is not a suitable tracer . It has been demonstrated that the 18O label on the cholesterol molecule can be lost due to metabolic activity of the gut microbiota.[7] This loss occurs through an exchange of the 3β-oxygen with the oxygen present in water, likely proceeding through a 3-ketosteroid intermediate.[7] This isotopic exchange leads to a significant underestimation of fecal sterol recovery. Consequently, for in vivo studies that involve the analysis of fecal excretion, alternative stable isotopes such as 13C or deuterium-labeled cholesterol are recommended.[8][9]
Recommended Applications for this compound
Despite its limitations for in vivo fecal analysis, this compound remains a valuable tracer in controlled experimental settings where the influence of gut bacterial metabolism is not a factor. Suitable applications include:
-
In vitro cell-based cholesterol efflux assays: Ideal for studying the initial step of RCT using cultured cells such as macrophages.
-
Ex vivo tissue analysis: Useful for measuring cholesterol uptake and efflux in isolated tissues.
-
Plasma kinetics studies: Appropriate for investigating the dynamics of cholesterol movement within the plasma compartment, provided that the final excretion step is not the primary focus of the study.
Reverse Cholesterol Transport Pathway
The process of reverse cholesterol transport is a multi-step pathway involving several key proteins and lipoproteins. The diagram below illustrates the major steps in this pathway.
References
- 1. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions in Reverse Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limits for the use of (18O)cholesterol and (18O)sitosterol in studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Reverse Cholesterol Transport Pathways in Humans: In Vivo Rates of Free Cholesterol Efflux, Esterification, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Note: Analysis of Cholesterol-¹⁸O in Human Plasma
Introduction
Cholesterol is a vital lipid involved in numerous physiological processes, and its metabolism is a key area of research in health and disease. Stable isotope-labeled cholesterol, such as Cholesterol-¹⁸O, serves as a powerful tracer in metabolic studies to investigate cholesterol absorption, synthesis, and turnover. This application note provides detailed protocols for the sample preparation and analysis of Cholesterol-¹⁸O in human plasma using mass spectrometry, tailored for researchers, scientists, and drug development professionals.
Principle and Workflow
The accurate quantification of total Cholesterol-¹⁸O in plasma requires a multi-step process. First, total lipids are extracted from the plasma sample. Since a significant portion of cholesterol in plasma is esterified to fatty acids, a saponification (alkaline hydrolysis) step is employed to cleave these ester bonds, converting all cholesteryl esters to free cholesterol. The free cholesterol is then derivatized to enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve its ionization efficiency for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. An internal standard, such as deuterated cholesterol (e.g., d7-cholesterol), is added at the beginning of the procedure to ensure accurate quantification by correcting for sample loss during preparation and for variations in instrument response.
Below is a diagram illustrating the general workflow for Cholesterol-¹⁸O analysis in plasma.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma
This protocol is based on the widely used Folch method for extracting total lipids from a plasma sample.[1][2]
Materials:
-
Plasma
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (Saline)
-
d7-Cholesterol internal standard solution (in ethanol (B145695) or chloroform)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Pipette 200 µL of plasma into a glass centrifuge tube.
-
Add a known amount of d7-cholesterol internal standard.
-
Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 1 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the tube at 2,500 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipid sample under a gentle stream of nitrogen gas at room temperature. The dried extract can be stored at -80°C until further processing.
Protocol 2: Saponification of Cholesteryl Esters
This step hydrolyzes cholesteryl esters to free cholesterol for total cholesterol measurement.[3][4][5][6]
Materials:
-
Dried lipid extract from Protocol 1
-
1 M KOH in methanol
-
n-Hexane
-
Deionized water
-
Heating block or water bath
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 1 M methanolic KOH.
-
Vortex the tube to dissolve the lipid residue.
-
Incubate the sample at 60°C for 1 hour in a heating block or water bath to facilitate hydrolysis.
-
After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including cholesterol) into the hexane (B92381) layer.
-
Centrifuge at 2,500 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.
-
Dry the combined hexane extract under a stream of nitrogen.
Protocol 3: Derivatization for GC-MS Analysis
Cholesterol must be derivatized to increase its volatility for GC-MS analysis. Silylation is a common method.[3][7]
Materials:
-
Dried, saponified lipid extract from Protocol 2
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (B92270) or a suitable solvent (e.g., ethyl acetate)
-
Heating block
Procedure:
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried extract.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
Protocol 4: Derivatization for LC-MS/MS Analysis
Derivatization can also be used to improve the ionization efficiency of cholesterol in LC-MS. Acetylation is a common approach.[8][9][10]
Materials:
-
Dried, saponified lipid extract from Protocol 2
-
Acetyl chloride
-
Chloroform
-
Nitrogen gas evaporator
Procedure:
-
Prepare a 1:5 (v/v) mixture of acetyl chloride and chloroform.
-
Add 200 µL of this mixture to the dried lipid extract.
-
Allow the reaction to proceed for 60 minutes at room temperature.[9]
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 3:1 v/v with 10 mM ammonium (B1175870) acetate).[9]
Instrumental Analysis
GC-MS Parameters
The following are typical parameters for the analysis of TMS-derivatized cholesterol.
| Parameter | Setting |
| Column | Agilent CP-Sil 8 CB or similar |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temp. | 260°C |
| Oven Program | Initial 120°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.[7] |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
LC-MS/MS Parameters
The following are typical parameters for the analysis of acetylated cholesterol.
| Parameter | Setting |
| Column | C18 reverse-phase, e.g., Kinetex Phenomenex C18 (2.1 mm x 150 mm, 2.6 µm).[11] |
| Mobile Phase A | 95:5 Methanol:Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[11] |
| Mobile Phase B | 62:36:2 Methanol:Dichloromethane:Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[11] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Selected Reaction Monitoring (SRM) |
Data Presentation
Mass Spectrometry Ions for Monitoring
The following table lists the relevant mass-to-charge ratios (m/z) for monitoring Cholesterol-¹⁸O and the internal standard.
| Analyte | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cholesterol-¹⁸O | TMS | 460 | 370 | GC-MS analysis |
| Cholesterol (native) | TMS | 458 | 368 | GC-MS analysis |
| d7-Cholesterol | TMS | 465 | 375 | GC-MS analysis |
| Cholesterol-¹⁸O | Acetyl | 446 ([M+NH₄]⁺) | 371 | LC-MS/MS analysis |
| Cholesterol (native) | Acetyl | 444 ([M+NH₄]⁺) | 369 | LC-MS/MS analysis[6][10] |
| d7-Cholesterol | Acetyl | 451 ([M+NH₄]⁺) | 376 | LC-MS/MS analysis |
Method Performance Characteristics
The following table summarizes typical performance data for cholesterol quantification methods. Similar performance is expected for Cholesterol-¹⁸O analysis.
| Parameter | Typical Value | Reference |
| Linearity Range | 3.5 - 112.0 µg/mL | [11] |
| Limit of Detection (LOD) | 0.04 mmol/L | [3] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 10% | [4] |
| Extraction Recovery | 85 - 110% | [4] |
Isotope Dilution Mass Spectrometry Principle
The quantification of Cholesterol-¹⁸O relies on the principle of isotope dilution, where a known amount of an isotopically distinct internal standard (e.g., d7-cholesterol) is added to the sample. The ratio of the analyte (Cholesterol-¹⁸O) to the internal standard is measured by the mass spectrometer. This ratio is then used to calculate the concentration of the analyte, which corrects for any loss during sample processing.
References
- 1. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of cholesterol in 5 to 20 microliter of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of Cholesterol-18O for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, a vital lipid molecule, is integral to cell membrane structure and a precursor for steroid hormones, bile acids, and vitamin D.[1] Dysregulation of cholesterol metabolism is implicated in numerous diseases, making the study of its dynamics crucial for drug development and biomedical research. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the metabolic fate of cholesterol. Cholesterol-18O, a stable isotope-labeled variant, serves as an invaluable tracer in metabolic studies, allowing for the differentiation between endogenous and exogenous cholesterol pools and the elucidation of cholesterol transport and metabolism pathways. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and outlines protocols for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
The mass spectrometry fragmentation of cholesterol is highly dependent on the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used methods. The incorporation of an 18O atom at the 3-hydroxyl group of cholesterol results in a 2 Dalton (Da) mass shift in the molecular ion and any fragments retaining this labeled oxygen.
Electron Ionization (EI-MS):
Under EI, cholesterol undergoes distinct fragmentation. The molecular ion (M•+) of unlabeled cholesterol is observed at m/z 386.4. For this compound, the molecular ion will be shifted to m/z 388.4 . Key fragmentation pathways for cholesterol and the expected corresponding fragments for this compound are summarized in the table below.[2]
A prominent fragmentation pathway for cholesterol involves the neutral loss of water (H₂O). In this compound, this will be a loss of H₂18O, resulting in a fragment at m/z 370.4. Other significant fragments arise from cleavages within the sterol ring and the loss of the side chain.
Table 1: Prominent EI-MS Fragments of Cholesterol and Expected Fragments for this compound.
| Fragmentation Description | Cholesterol Fragment (m/z) | This compound Fragment (m/z) |
| Molecular Ion [M]•+ | 386.4 | 388.4 |
| Loss of a methyl group [M-CH₃]+ | 371.4 | 373.4 |
| Loss of water [M-H₂O]•+ | 368.4 | 370.4 |
| Loss of methyl and water [M-CH₃-H₂O]+ | 353.4 | 355.4 |
| Loss of the side chain (C₈H₁₇) | 275.2 | 277.2 |
| Cleavage of D-ring | 213.2 | 215.2 |
Electrospray Ionization (ESI-MS):
ESI is a softer ionization technique, but cholesterol's neutral nature makes its ionization less efficient without derivatization.[3] Often, cholesterol is analyzed as its protonated molecule [M+H]⁺ or as an adduct, such as [M+NH₄]⁺. For this compound, these would be observed at m/z 389.4 and 406.4, respectively. A common in-source fragmentation is the loss of water, leading to a dehydrated ion [M+H-H₂O]⁺ at m/z 369 for cholesterol and m/z 371 for this compound.[4]
To enhance ionization efficiency, derivatization is often employed.[3] For instance, conversion to cholesteryl acetate (B1210297) allows for the formation of a stable ammonium (B1175870) adduct [M+NH₄]⁺. Upon collision-induced dissociation (CID), both derivatized cholesterol and cholesterol esters often yield a common fragment ion at m/z 369.[3] For the 18O-labeled counterpart, this would result in a fragment at m/z 371.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI, a widely used method for sterol analysis.[5]
1. Sample Preparation and Lipid Extraction:
-
Objective: To extract total lipids from biological samples (e.g., cells, plasma, tissues).
-
Method: A modified Bligh and Dyer method is commonly used.[5]
-
Homogenize the biological sample in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Saponification (Optional, for total cholesterol measurement):
-
Objective: To hydrolyze cholesteryl esters to free cholesterol.
-
Method:
-
Resuspend the dried lipid extract in ethanolic potassium hydroxide.
-
Incubate at 60°C for 1 hour.
-
Extract the non-saponifiable lipids (including cholesterol) with hexane (B92381) or diethyl ether.
-
3. Derivatization:
-
Objective: To increase the volatility and thermal stability of cholesterol for GC analysis.[6]
-
Method: Silylation is a common derivatization technique.
-
Dry the extracted cholesterol under nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or toluene).
-
Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of cholesterol.
-
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode to observe the entire fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification of specific fragments (e.g., m/z 388.4, 370.4 for this compound-TMS).
-
Data Presentation
Quantitative data from the mass spectrometric analysis of this compound should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 2: Example of Quantitative Data Summary for a this compound Tracer Experiment.
| Sample ID | Treatment | Total Cholesterol (µg/mg protein) | This compound Enrichment (%) | Key Fragment Ion Intensities (m/z 388.4 / m/z 386.4 ratio) |
| Control 1 | Vehicle | 25.4 ± 2.1 | 0.1 ± 0.05 | 0.001 |
| Control 2 | Vehicle | 24.9 ± 1.8 | 0.1 ± 0.04 | 0.001 |
| Treated 1 | Compound X | 35.2 ± 3.5 | 15.7 ± 1.2 | 0.186 |
| Treated 2 | Compound X | 36.1 ± 3.1 | 16.2 ± 1.5 | 0.193 |
Diagrams
Caption: EI-MS Fragmentation of this compound.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for a Cholesterol-¹⁸O-Based Assay for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Traditional enzyme assays often rely on colorimetric or fluorometric detection methods, which can be susceptible to interference from sample matrix components. The use of stable isotope-labeled substrates coupled with mass spectrometry offers a highly specific and sensitive alternative for monitoring enzyme activity.
This document provides detailed application notes and protocols for the development and implementation of a cholesterol-¹⁸O-based assay for determining the kinetics of enzymes involved in cholesterol metabolism, such as cholesterol oxidase and cholesterol esterase. This method leverages the precision of mass spectrometry to directly measure the enzymatic conversion of ¹⁸O-labeled cholesterol, providing accurate kinetic data essential for biochemical research and the evaluation of potential therapeutic agents targeting cholesterol pathways.
Key Enzymes in Cholesterol Metabolism
Several key enzymes are involved in the synthesis and modification of cholesterol. Understanding their function is critical for developing targeted therapies for a range of diseases, from cardiovascular conditions to cancer.
-
HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis.[1] It is the primary target of statin drugs.
-
Cholesterol Oxidase: This enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one, producing hydrogen peroxide as a byproduct.[2] It is a valuable tool in cholesterol quantification assays and has applications in various industries.
-
Cholesterol Esterase: This enzyme hydrolyzes cholesteryl esters to free cholesterol and fatty acids. It plays a crucial role in the absorption and metabolism of dietary cholesterol.
Principle of the Cholesterol-¹⁸O-Based Assay
The assay is based on the enzymatic reaction using a cholesterol substrate in which the hydroxyl group at the C3 position is labeled with the stable isotope ¹⁸O (Cholesterol-¹⁸O). The enzyme reaction is allowed to proceed for a defined period, after which the reaction is quenched. The product, which will have incorporated the ¹⁸O label, is then extracted and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the rate of product formation at various substrate concentrations, the kinetic parameters of the enzyme, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize representative kinetic parameters for cholesterol oxidase from various microbial sources. This data can serve as a benchmark for comparison when validating the Cholesterol-¹⁸O based assay.
Table 1: Kinetic Parameters of Cholesterol Oxidase from Different Sources
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Brevibacterium | 23 | - | [2] |
| Streptomyces sp. | 0.152 | 554.6 (U/mL) | |
| Immobilized CHO | 0.45 | 1.64 | |
| Free CHO | 2.08 | 0.67 |
Note: Vₘₐₓ values are reported in different units across studies and may not be directly comparable.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Cholesterol-¹⁸O Substrate
This protocol is adapted from the principle of enzymatic incorporation of ¹⁸O from labeled molecular oxygen.[3]
Materials:
-
Cholesterol
-
Bovine Adrenocortical Mitochondrial Acetone-Dried Powder Preparation
-
¹⁸O₂ gas (97-99% isotopic purity)
-
Incubation buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Reaction vessel suitable for gas-phase experiments
-
Organic solvents for extraction (e.g., Chloroform:Methanol, 2:1 v/v)
-
Silica (B1680970) gel for purification
Procedure:
-
Prepare a solution of cholesterol in a minimal amount of a suitable organic solvent and coat the inside of the reaction vessel. Evaporate the solvent under a stream of nitrogen.
-
Add the incubation buffer and the bovine adrenocortical mitochondrial preparation to the vessel.
-
Seal the vessel and purge with ¹⁸O₂ gas.
-
Incubate the reaction mixture with gentle agitation at 37°C for a specified time (e.g., 1-4 hours), allowing for the enzymatic hydroxylation and incorporation of ¹⁸O.
-
Stop the reaction by adding an excess of chloroform:methanol (2:1 v/v).
-
Extract the lipids from the aqueous phase.
-
Dry the organic phase under nitrogen.
-
Purify the Cholesterol-¹⁸O from the reaction mixture using silica gel chromatography.
-
Verify the incorporation of ¹⁸O and the purity of the substrate using mass spectrometry.
Protocol 2: Cholesterol Oxidase Kinetics Assay using Cholesterol-¹⁸O
Materials:
-
Cholesterol-¹⁸O substrate stock solution (in a suitable solvent like ethanol)
-
Purified Cholesterol Oxidase enzyme
-
Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.0, containing a surfactant like Triton X-100 to solubilize cholesterol)
-
Quenching solution (e.g., Acetonitrile with an internal standard)
-
96-well reaction plate
-
LC-MS/MS system
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the Cholesterol-¹⁸O stock solution in the reaction buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ).
-
Enzyme Preparation: Prepare a working solution of cholesterol oxidase in the reaction buffer at a concentration that will yield a linear reaction rate over the desired time course.
-
Reaction Setup:
-
To each well of the 96-well plate, add a defined volume of the Cholesterol-¹⁸O substrate dilution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the enzyme solution to each well.
-
-
Time Course: Allow the reaction to proceed for a predetermined time (e.g., 10, 20, 30 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the cold quenching solution (acetonitrile with internal standard) to each well. The internal standard (e.g., deuterated cholest-4-en-3-one) is crucial for accurate quantification.
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for the ¹⁸O-labeled product (cholest-4-en-3-one-¹⁸O) and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of product formed in each reaction by comparing the peak area of the ¹⁸O-labeled product to that of the internal standard.
-
Plot the initial reaction velocity (rate of product formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Protocol 3: Cholesterol Esterase Kinetics Assay using a Labeled Cholesteryl Ester
This protocol can be adapted to use a cholesteryl ester substrate labeled with a stable isotope in the cholesterol or fatty acid moiety. For this example, we will assume the use of a commercially available labeled cholesteryl ester (e.g., cholesteryl-¹³C₃-oleate).
Materials:
-
Labeled cholesteryl ester substrate (e.g., cholesteryl-¹³C₃-oleate)
-
Purified Cholesterol Esterase enzyme
-
Assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.0, with sodium cholate (B1235396) as an activator)[4]
-
Quenching solution (e.g., Acetonitrile with an internal standard)
-
96-well reaction plate
-
LC-MS/MS system
Procedure:
-
Substrate Preparation: Prepare a micellar solution of the labeled cholesteryl ester in the assay buffer. A series of dilutions should be made to cover a range of substrate concentrations.
-
Enzyme Preparation: Prepare a working solution of cholesterol esterase in the assay buffer.
-
Reaction Setup:
-
Add the substrate solution to the wells of a 96-well plate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
-
Time Course and Quenching: Follow the same procedure as described in Protocol 2 for the time course and quenching of the reaction. The internal standard in this case would be a deuterated or ¹³C-labeled free cholesterol.
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the samples for analysis as described in Protocol 2.
-
The LC-MS/MS method should be optimized to detect and quantify the labeled free cholesterol product.
-
-
Data Analysis:
-
Calculate the rate of labeled free cholesterol formation.
-
Determine the Kₘ and Vₘₐₓ by plotting the initial velocity against the substrate concentration and fitting to the Michaelis-Menten equation.
-
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase.
A simplified diagram of the cholesterol biosynthesis pathway.
Experimental Workflow for Cholesterol-¹⁸O Enzyme Assay
This diagram outlines the major steps in the Cholesterol-¹⁸O based enzyme kinetics assay.
Workflow for the Cholesterol-¹⁸O based enzyme kinetics assay.
Logical Relationship of Cholesterol Metabolism Regulation
This diagram shows the regulatory relationship between intracellular cholesterol levels and the key enzyme HMG-CoA reductase.
Regulation of HMG-CoA reductase by intracellular cholesterol.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric study of the enzymatic conversion of cholesterol to (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and pregnenolone, and of (22R)-22-hydroxycholesterol to the lgycol and pregnenolone in bovine adrenocortical preparations. Mode of oxygen incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cholesterol-18O in Elucidating Steroidogenesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenesis is a complex and vital biological process involving a series of enzymatic reactions that convert cholesterol into a variety of steroid hormones. These hormones play critical roles in numerous physiological functions, including metabolism, inflammation, immune response, and sexual development. Understanding the intricate dynamics of steroid synthesis is paramount for the development of therapeutic interventions for a range of endocrine and metabolic disorders. The use of stable isotope-labeled precursors, such as Cholesterol-18O, coupled with mass spectrometry, offers a powerful and precise method for tracing the metabolic fate of cholesterol and quantifying the flux through various steroidogenic pathways. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in the study of steroidogenesis.
Cholesterol serves as the foundational molecule for all steroid hormones. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[1][2][3] The transport of cholesterol from the outer to the inner mitochondrial membrane is a critical regulatory step in this process.[2] By introducing a heavy isotope label into the cholesterol molecule, researchers can track its conversion through the subsequent enzymatic steps, providing valuable insights into enzyme kinetics, pathway regulation, and the impact of potential drug candidates on steroid production.
Principle of the Method
The core principle of this method lies in the introduction of Cholesterol labeled with the stable isotope Oxygen-18 (¹⁸O) into a biological system, such as cell culture or an in-vitro enzymatic assay. The ¹⁸O atom is incorporated into the hydroxyl group at the C-3 position of the cholesterol molecule. As this labeled cholesterol is metabolized, the ¹⁸O atom is carried through the steroidogenic pathway, resulting in the production of steroid hormones that are 2 Daltons heavier than their corresponding unlabeled counterparts.
The detection and quantification of these ¹⁸O-labeled steroids are achieved using high-sensitivity mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). By monitoring the specific mass-to-charge ratios (m/z) of the labeled and unlabeled steroids, the rate of conversion and the flux through different branches of the steroidogenic pathway can be accurately determined.
Applications in Steroidogenesis Research
The use of this compound as a metabolic tracer has several key applications in the field of steroidogenesis research:
-
Pathway Elucidation and Flux Analysis: Tracing the incorporation of the ¹⁸O label from cholesterol into various steroid products allows for the unambiguous mapping of metabolic pathways and the quantification of metabolic flux.
-
Enzyme Activity Assays: This method provides a direct and sensitive means to measure the activity of key steroidogenic enzymes, such as CYP11A1, by quantifying the rate of formation of ¹⁸O-labeled pregnenolone from this compound.
-
Drug Discovery and Development: Researchers can assess the impact of novel drug candidates on specific enzymes or pathways within the steroidogenic cascade. By measuring changes in the production of ¹⁸O-labeled steroids, the inhibitory or stimulatory effects of a compound can be precisely quantified.
-
Disease Mechanism Studies: The technique can be employed to investigate dysregulation of steroidogenesis in various disease models, providing insights into the molecular basis of endocrine disorders.
Experimental Workflow
The general workflow for a this compound based steroidogenesis study involves several key steps, from cell culture and labeling to sample preparation and mass spectrometry analysis.
Caption: General experimental workflow for this compound tracing studies.
Protocols
Protocol 1: In Vitro Steroidogenesis Assay using this compound in H295R Cells
This protocol describes the use of this compound to monitor steroidogenesis in the human adrenocortical carcinoma cell line H295R, a well-established model for studying adrenal steroid synthesis.
Materials:
-
H295R cells
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (custom synthesis or commercially available)
-
Forskolin (B1673556) (or other stimulant of steroidogenesis)
-
Internal standards (e.g., deuterated steroids)
-
Solvents for extraction (e.g., methyl tert-butyl ether (MTBE))
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed H295R cells in 12-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Starvation (Optional): To reduce background levels of endogenous cholesterol, replace the growth medium with serum-free medium for 24 hours prior to labeling.
-
Labeling: Prepare a working solution of this compound in serum-free medium. A typical final concentration is 10 µM. Remove the old medium from the cells and add 1 mL of the this compound containing medium to each well.
-
Stimulation: To stimulate steroidogenesis, add forskolin to a final concentration of 10 µM to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
-
Sample Collection: After incubation, collect the cell culture medium from each well. Add internal standards for quantification to each sample.
-
Steroid Extraction: Perform a liquid-liquid extraction to isolate the steroids. Add 2 mL of MTBE to each 1 mL of medium, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 10 minutes.
-
Drying and Reconstitution: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and detection of the target steroids. Monitor the MRM transitions for both the unlabeled and ¹⁸O-labeled steroids.
Protocol 2: In Vitro Enzyme Activity Assay for CYP11A1
This protocol outlines a method to determine the activity of the cholesterol side-chain cleavage enzyme (CYP11A1) using this compound as a substrate.
Materials:
-
Recombinant human CYP11A1 enzyme
-
Adrenodoxin (B1173346) and adrenodoxin reductase (redox partners for CYP11A1)
-
NADPH
-
This compound
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Internal standard (e.g., d4-Pregnenolone)
-
Solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant CYP11A1 (e.g., 10 pmol)
-
Adrenodoxin (e.g., 1 µM)
-
Adrenodoxin reductase (e.g., 0.1 µM)
-
This compound (e.g., 20 µM)
-
Reaction buffer to a final volume of 100 µL
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold ethyl acetate (B1210297) containing the internal standard.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases.
-
Drying and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of ¹⁸O-pregnenolone formed using a calibrated LC-MS/MS method.
Data Presentation
The quantitative data obtained from this compound tracing experiments can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Quantification of Steroid Hormones in H295R Cells Treated with Forskolin
| Steroid | Control (Unlabeled, ng/mL) | Control (¹⁸O-labeled, ng/mL) | Forskolin (Unlabeled, ng/mL) | Forskolin (¹⁸O-labeled, ng/mL) |
| Pregnenolone | 5.2 ± 0.8 | 15.7 ± 2.1 | 4.8 ± 0.6 | 45.3 ± 5.9 |
| Progesterone | 2.1 ± 0.3 | 8.9 ± 1.2 | 1.9 ± 0.2 | 28.6 ± 3.7 |
| 17-OH Pregnenolone | 1.5 ± 0.2 | 4.3 ± 0.6 | 1.4 ± 0.2 | 15.8 ± 2.0 |
| DHEA | 0.8 ± 0.1 | 2.1 ± 0.3 | 0.7 ± 0.1 | 9.7 ± 1.3 |
| Cortisol | 12.3 ± 1.9 | 35.1 ± 4.5 | 11.8 ± 1.5 | 112.4 ± 14.1 |
Data are presented as mean ± standard deviation (n=3). The data in this table is illustrative and not from a specific cited experiment.
Table 2: Kinetic Parameters of CYP11A1 with this compound Substrate
| Parameter | Value |
| Kₘ (µM) | 5.8 |
| Vₘₐₓ (pmol/min/pmol enzyme) | 12.3 |
| kcat (min⁻¹) | 12.3 |
| kcat/Kₘ (min⁻¹µM⁻¹) | 2.12 |
This table presents hypothetical kinetic data for illustrative purposes.
Visualization of Steroidogenic Pathways
The following diagram illustrates the initial steps of steroidogenesis, highlighting the conversion of this compound to ¹⁸O-labeled pregnenolone.
Caption: Conversion of this compound to Pregnenolone-18O by CYP11A1.
The subsequent metabolism of Pregnenolone-18O can be traced through the various branches of the steroidogenic pathway.
Caption: Simplified steroidogenic pathway showing the fate of the 18O label.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and precise methodology for investigating the complex network of steroidogenesis. The detailed protocols and application examples provided herein serve as a valuable resource for researchers in academic and industrial settings. This approach facilitates a deeper understanding of steroid hormone biosynthesis and aids in the discovery and development of novel therapeutics for a wide range of endocrine-related diseases. The combination of stable isotope labeling with advanced mass spectrometry techniques will continue to be an indispensable tool in the field of endocrinology and drug discovery.
References
- 1. Metabolic profiling of cholesterol and sex steroid hormones to monitor urological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Note: Tracing the Metabolic Fate of Orally Administered Cholesterol-18O
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview and detailed protocols for studying the metabolic fate of orally administered Cholesterol-18O, a stable isotope-labeled tracer. These methods are critical for investigating cholesterol absorption, transport, and metabolism, which are key areas of research in cardiovascular disease, metabolic disorders, and pharmacology.
Introduction
Cholesterol homeostasis is a tightly regulated process involving dietary absorption, de novo synthesis, transport between tissues, and excretion.[1][2] Dysregulation of these pathways is a fundamental cause of numerous diseases, most notably atherosclerotic cardiovascular disease.[2][3] Stable isotope tracers, such as this compound, offer a powerful and safe alternative to radioactive isotopes for elucidating the dynamics of cholesterol metabolism in vivo. By introducing a "heavy" oxygen atom into the cholesterol molecule, researchers can distinguish the administered cholesterol from the body's endogenous pool, allowing for precise tracking of its journey through various metabolic pathways.
This application note details the experimental workflow, from oral administration in animal models to sample analysis using mass spectrometry, and provides expected quantitative outcomes based on established principles of cholesterol metabolism.
Principle of the Method
Following oral administration, this compound is incorporated into micelles in the intestinal lumen alongside dietary fats and endogenous biliary cholesterol.[4] It is then absorbed by enterocytes, primarily via the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4] Inside the enterocyte, a portion of the absorbed cholesterol is esterified by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT) and packaged, along with triglycerides, into chylomicrons.[4][5] These lipoprotein particles are secreted into the lymph, enter the bloodstream, and deliver their lipid content to peripheral tissues and the liver.[2] The liver plays a central role, repackaging the tracer into other lipoproteins like Very-Low-Density Lipoprotein (VLDL), which is subsequently metabolized to Low-Density Lipoprotein (LDL).[2][6] The tracer can also be taken up by High-Density Lipoprotein (HDL) as part of the reverse cholesterol transport pathway or be converted into bile acids for excretion.[4][6] By sampling blood, tissues, and feces over time, the distribution and transformation of the this compound label can be quantified using mass spectrometry.
Metabolic and Experimental Workflows
Diagram 1: Metabolic Pathway of Ingested Cholesterol
References
- 1. Cholesterol Absorption, Synthesis, Metabolism, and Fate | Basicmedical Key [basicmedicalkey.com]
- 2. Cholesterol metabolism: physiological regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol, Lipid Transport – biochemistry [uw.pressbooks.pub]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholesterol-18O Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for Cholesterol-18O analysis in mass spectrometry (MS).
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity for this compound | Poor ionization efficiency of the neutral cholesterol molecule. | Derivatize this compound to improve its ionization. Acetyl chloride can be used to convert cholesterol to cholesteryl acetate (B1210297), which is more readily detected by ESI-MS.[1][2] |
| Suboptimal ionization source. | For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice for nonpolar molecules like cholesterol as it provides good sensitivity without derivatization.[3] | |
| Inefficient fragmentation for MS/MS analysis. | Optimize collision energy to ensure efficient fragmentation of the precursor ion to a specific product ion, which can significantly enhance signal intensity.[4] For ToF-SIMS, using specific diagnostic fragments, such as m/z 147, can offer signal enhancement.[5][6] | |
| High Background Noise | Matrix effects from complex biological samples. | Implement robust sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids (B1166683) and triglycerides.[7] |
| Contamination from lab equipment or solvents. | Use high-purity solvents and thoroughly clean all equipment. Polydimethylsiloxane (PDMS) is a common contaminant that can interfere with cholesterol fragment analysis.[5] | |
| Overlapping isotopic envelopes from unlabeled cholesterol. | Use high-resolution mass spectrometry to resolve the isotopic peaks of this compound from the naturally occurring isotopes of unlabeled cholesterol.[8] A mass shift of at least 4 Da is recommended to avoid overlap.[9] | |
| Poor Reproducibility | Variability in sample preparation and injection volume. | Utilize an isotopically labeled internal standard, such as deuterated cholesterol (e.g., cholesterol-d7), to normalize for variations during sample handling and analysis.[1][10] |
| Inconsistent derivatization reaction. | Ensure derivatization conditions are consistent and the reaction goes to completion for all samples.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound so low?
A1: Cholesterol, being a neutral and hydrophobic molecule, exhibits poor ionization efficiency, particularly with electrospray ionization (ESI).[1] This inherently low ionization can lead to a weak signal. To overcome this, derivatization is often required to introduce a more easily ionizable group.[1][7]
Q2: What is the best derivatization agent for this compound analysis?
A2: Acetyl chloride is a commonly used and effective derivatization reagent that converts cholesterol to cholesteryl acetate.[1][2] This derivative shows improved ionization and fragmentation characteristics in ESI-MS. It's crucial to use reaction conditions that ensure quantitative conversion without causing unwanted side reactions.[2]
Q3: Should I use LC-MS or GC-MS for my this compound analysis?
A3: Both techniques can be used, but they have different sample preparation requirements. GC-MS typically requires derivatization to increase the volatility of cholesterol.[7] LC-MS/MS has become a standard for steroid analysis and can offer high sensitivity and throughput.[1][3] For LC-MS, using APCI as the ionization source can be advantageous for underivatized cholesterol.[3]
Q4: How can I minimize interference from endogenous, unlabeled cholesterol?
A4: The presence of highly abundant unlabeled cholesterol can interfere with the detection of the less abundant this compound. Using high-resolution mass spectrometry can help to chromatographically separate and resolve the different isotopic species.[8] Additionally, mathematical correction methods can be applied to account for the contribution of natural isotopes.[11]
Q5: What is the most effective way to improve the signal-to-noise ratio in my MS/MS experiment?
A5: In MS/MS analysis, monitoring a specific and intense fragment ion of your this compound derivative can significantly improve the S/N ratio by reducing background noise.[6] For instance, in Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) analysis of cholesterol, monitoring the fragment at m/z 147 has been shown to provide a 3-fold signal enhancement compared to the pseudomolecular ion.[5][6]
Quantitative Data on Signal-to-Noise Improvement
| Analyte | MS Technique | Method | S/N Improvement | Reference |
| Cholesterol | ToF-SIMS | Monitoring the m/z 147 fragment ion | 3-fold signal enhancement | [5][6] |
Experimental Protocols & Methodologies
Derivatization of this compound with Acetyl Chloride
This protocol is based on methodologies for improving ESI-MS analysis of cholesterol.[1][2]
Objective: To convert this compound to Cholesteryl-18O acetate for enhanced ionization and detection.
Materials:
-
Dried lipid extract containing this compound
-
Acetyl chloride
-
Chloroform
-
Methanol
-
Nitrogen gas source
-
Vortex mixer
-
Centrifuge
Procedure:
-
Ensure the lipid extract containing this compound is completely dry.
-
Reconstitute the dried extract in a suitable volume of chloroform.
-
Add acetyl chloride to the sample. The final concentration and volume will need to be optimized for your specific sample amount.
-
Incubate the reaction mixture at room temperature for 60 minutes. It is crucial to perform this step under a nitrogen atmosphere to prevent moisture from quenching the reaction.[4]
-
After incubation, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate solvent for MS analysis (e.g., methanol/chloroform mixture).
Diagrams
Caption: Workflow for enhancing this compound signal.
Caption: Factors influencing the S/N ratio.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS/MS Methodology to Improve Sub-Cellular Mapping of Cholesterol Using ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS/MS methodology to improve subcellular mapping of cholesterol using TOF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A new approach to overcome natural cholesterol interference during simultaneous determination of two stable isotope-enriched cholesterol tracers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in separating Cholesterol-18O from endogenous cholesterol
Welcome to the technical support center for the analysis of isotopically labeled cholesterol. This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation and quantification of Cholesterol-18O from endogenous cholesterol pools.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from endogenous cholesterol?
A1: The primary challenge lies in the minute mass difference between this compound and the highly abundant endogenous cholesterol (containing 16O). This requires highly sensitive and specific analytical techniques. Key difficulties include:
-
High Abundance of Endogenous Cholesterol: The naturally occurring cholesterol far exceeds the concentration of the administered this compound tracer, potentially leading to signal suppression or overlap.
-
Isobaric Interference: Other molecules in the biological matrix may have the same nominal mass as this compound or its derivatives, leading to inaccurate measurements.[1]
-
Matrix Effects: The complex nature of biological samples (e.g., plasma, tissue homogenates) can interfere with the ionization and detection of the target analyte in the mass spectrometer.[2]
-
Sample Preparation: The process of extracting and purifying cholesterol is multi-stepped and can introduce variability and potential for sample loss.[3][4]
Q2: What are the most common analytical methods for this type of analysis?
A2: Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurately quantifying isotopically labeled compounds.[5][6][7] This technique is typically coupled with a chromatographic separation method:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly reliable and sensitive method. It often requires a derivatization step to make the cholesterol more volatile.[3][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method has gained popularity and can sometimes be performed without derivatization, simplifying sample preparation.[3][10][11][12] It offers high selectivity and sensitivity.[13]
Q3: Why is derivatization of cholesterol often necessary?
A3: Derivatization is a chemical modification of the cholesterol molecule to improve its analytical properties:
-
For GC-MS: Cholesterol has a low volatility. Converting it to a derivative, such as a trimethylsilyl (B98337) (TMS) ether, increases its volatility, allowing it to be analyzed by gas chromatography.[5][6][14]
-
For LC-MS: While not always required, derivatization can enhance the ionization efficiency of cholesterol in the mass spectrometer's ion source (e.g., electrospray ionization - ESI), leading to better sensitivity.[3][15] For instance, cholesterol can be converted to cholesteryl acetate.[3][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Incomplete derivatization (GC-MS). | Optimize derivatization conditions (reagent concentration, temperature, time). Ensure the sample is completely dry before adding the derivatization reagent.[9][14] |
| Active sites in the GC inlet liner or column. | Use a deactivated liner and/or perform column conditioning. | |
| Inappropriate LC mobile phase. | Adjust the mobile phase composition, gradient, or pH to improve peak shape. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization (LC-MS). | If not already doing so, consider derivatizing the cholesterol to improve its ionization.[3] Optimize ion source parameters (e.g., capillary voltage, gas temperature).[2][11] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative to ESI for nonpolar molecules like cholesterol.[13] |
| Sample loss during extraction. | Review the lipid extraction protocol (e.g., Bligh-Dyer or Folch methods).[4][16] Ensure complete phase separation and careful collection of the organic layer. | |
| Suboptimal MS/MS transition. | Optimize the collision energy for the specific parent-daughter ion transition of your derivatized this compound. | |
| Inaccurate or Non-Reproducible Quantification | Matrix effects suppressing or enhancing the signal. | Use a stable isotope-labeled internal standard that is added at the very beginning of sample preparation to account for both extraction efficiency and matrix effects.[3][5] A calibration curve prepared in a similar matrix is also recommended.[2] |
| Interference from other sterols. | Improve chromatographic separation by optimizing the GC temperature program or the LC gradient to resolve interfering peaks.[6][13][17] High-resolution mass spectrometry can also help distinguish between molecules with very similar masses. | |
| Incomplete hydrolysis of cholesteryl esters. | Ensure the saponification step (alkaline hydrolysis) is complete to measure total cholesterol.[4][5][10] Optimize hydrolysis time, temperature, and reagent concentration. | |
| Contamination Peaks in Chromatogram | Contamination from solvents or labware. | Use high-purity solvents (e.g., HPLC or MS grade). Thoroughly clean all glassware. Run a solvent blank to identify sources of contamination. |
| Phthalate contamination from plastics. | Avoid using plastic containers or pipette tips wherever possible. | |
| PDMS (siloxane) contamination in GC-MS. | This can come from septa or other silicone-containing materials. Use low-bleed septa and condition the system properly. |
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis by GC-IDMS
This protocol outlines the key steps for the quantification of this compound in a biological matrix (e.g., serum) using a deuterated internal standard (e.g., Cholesterol-d7) and GC-MS.
1. Sample Preparation:
- Add a known amount of Cholesterol-d7 internal standard to the serum sample.[5]
- Saponification: To hydrolyze cholesteryl esters, add alcoholic potassium hydroxide (B78521) and incubate at an elevated temperature (e.g., 60°C).[4][5]
- Extraction: After cooling, extract the free cholesterol using an organic solvent like hexane (B92381) or chloroform.[3][5]
- Wash the organic phase to remove impurities.
- Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Re-dissolve the dried lipid extract in a suitable solvent (e.g., pyridine).
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
- Incubate to ensure complete conversion of cholesterol to its TMS-ether derivative.[5][6]
- Evaporate the excess reagent and re-dissolve in a solvent suitable for GC injection (e.g., hexane).
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Use a capillary column suitable for sterol analysis (e.g., DB-5).[18]
- Set up the mass spectrometer to monitor specific ions for both the endogenous cholesterol-TMS and this compound-TMS derivatives, as well as the Cholesterol-d7-TMS internal standard using Selected Ion Monitoring (SIM).
- Calculate the concentration of this compound based on the ratio of its peak area to the peak area of the internal standard, referenced against a calibration curve.[5][6]
Protocol 2: General Workflow for this compound Analysis by LC-IDMS/MS
This protocol provides a general outline for quantifying this compound using LC-MS/MS, which may not require derivatization.
1. Sample Preparation:
- Spike the sample with a suitable internal standard (e.g., 13C3-Cholesterol).[6]
- Perform saponification to hydrolyze cholesteryl esters, as described for the GC-MS protocol.[10]
- Conduct a lipid extraction using a method like the Folch or Bligh-Dyer procedure.[4][16]
- Dry the organic extract under nitrogen.
- Reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol (B129727) and isopropanol).
2. LC-MS/MS Analysis:
- Inject the sample into the HPLC system.
- Use a reverse-phase column (e.g., C18) for separation.[11][13]
- The mobile phase is typically a gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) with additives like ammonium (B1175870) formate (B1220265) to promote ionization.
- Set up the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for this compound, endogenous cholesterol, and the internal standard.
- Quantify this compound by comparing the ratio of its MRM transition peak area to that of the internal standard against a calibration curve.
Quantitative Data Summary
Table 1: Comparison of Typical GC-MS and LC-MS/MS Parameters for Cholesterol Analysis
| Parameter | GC-MS | LC-MS/MS |
| Internal Standard | Cholesterol-d7[5][7] | 13C3-Cholesterol[6] |
| Derivatization | Required (e.g., BSTFA to form TMS-ether)[5] | Optional (can improve sensitivity) or none[3][10] |
| Chromatography Column | Capillary column (e.g., DB-5, HP-5MS)[18] | Reverse-phase C18[11][13] |
| Ionization Mode | Electron Impact (EI)[6] | ESI or APCI (positive mode)[4][13] |
| MS Analysis Mode | Selected Ion Monitoring (SIM)[6] | Multiple Reaction Monitoring (MRM)[2] |
| Typical Precision (CV%) | 0.22% - 0.36%[5][6] | Comparable to GC-MS, can be <1%[10][19] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
- 1. MS/MS Methodology to Improve Sub-Cellular Mapping of Cholesterol Using ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Handling ¹⁸O-Labeled Cholesterol Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isotopic exchange of ¹⁸O in cholesterol samples. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your labeled cholesterol throughout your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of ¹⁸O-cholesterol, helping you to identify and resolve potential sources of isotopic exchange.
Issue: Loss of ¹⁸O label detected in mass spectrometry analysis.
Possible Causes & Solutions:
-
Exposure to Aqueous Environments: The hydroxyl group of cholesterol is susceptible to proton exchange with water, which can lead to the loss of the ¹⁸O label, especially under acidic or basic conditions.
-
Recommendation: Minimize contact with water. If aqueous solutions are necessary, use neutral pH buffers and work at low temperatures. Lyophilize samples promptly to remove water.
-
-
Inappropriate Solvent Storage: Prolonged storage in protic solvents (e.g., methanol, ethanol) can facilitate isotopic exchange.
-
Recommendation: Store ¹⁸O-cholesterol in a non-protic organic solvent such as chloroform (B151607) or dichloromethane.[1][2] For long-term storage, evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) and store the dried compound at -20°C or below.[3]
-
-
High Temperatures During Sample Preparation: Elevated temperatures can accelerate the rate of isotopic exchange.
-
Recommendation: Avoid high temperatures during sample preparation. If heating is required, use the lowest effective temperature for the shortest possible duration.
-
-
Suboptimal Derivatization: Incomplete derivatization of the cholesterol's hydroxyl group leaves it vulnerable to exchange.
-
Recommendation: Ensure complete derivatization by following a validated protocol. Use a fresh derivatizing agent and optimize reaction conditions (e.g., time, temperature, and reagent concentration).
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for ¹⁸O-labeled cholesterol?
A1: Isotopic exchange is a process where an isotope in a labeled compound is replaced by another isotope from the surrounding environment. For ¹⁸O-cholesterol, the primary concern is the exchange of the ¹⁸O atom in the hydroxyl group with a ¹⁶O atom from water or other protic solvents. This can lead to inaccurate quantification and misinterpretation of experimental results. The hydroxyl group of cholesterol can participate in proton exchange, which is a key step in this process.[4]
Q2: Under what conditions is isotopic exchange most likely to occur?
A2: Isotopic exchange is accelerated by:
-
Presence of protic solvents: Water, alcohols, and other solvents with exchangeable protons can facilitate the exchange.
-
Acidic or basic conditions: Both low and high pH can catalyze the exchange reaction.
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Q3: How can I prevent isotopic exchange during sample storage?
A3: Proper storage is crucial for maintaining the isotopic integrity of ¹⁸O-cholesterol.
| Storage Condition | Recommendation | Rationale |
| Solvent | Aprotic solvents (e.g., chloroform, dichloromethane, ethyl acetate).[1][2][5] | Minimizes the presence of exchangeable protons. |
| State | Dried solid under an inert atmosphere (nitrogen or argon). | Removes solvents that could facilitate exchange. |
| Temperature | -20°C or lower for both solutions and dried samples.[3] | Reduces the rate of any potential degradation or exchange reactions. |
| Container | Glass vials with Teflon-lined caps. | Prevents contamination and solvent evaporation. |
Q4: Is derivatization of the hydroxyl group necessary?
A4: While not always mandatory, derivatization of the 3β-hydroxyl group is highly recommended, especially for mass spectrometry analysis.[6][7] Derivatization converts the hydroxyl group into a less reactive ester or ether, which effectively prevents isotopic exchange and can improve ionization efficiency and chromatographic separation.[6][7]
Q5: What are the recommended derivatization methods for ¹⁸O-cholesterol?
A5: A common and effective method is acetylation to form cholesteryl acetate (B1210297). This can be achieved by reacting the ¹⁸O-cholesterol with acetyl chloride or acetic anhydride. Silylation to form a trimethylsilyl (B98337) (TMS) ether is another widely used method, particularly for gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Derivatization of ¹⁸O-Cholesterol to Cholesteryl Acetate for LC-MS Analysis
This protocol is adapted from methods described for improving the detection of cholesterol by electrospray ionization mass spectrometry (ESI-MS).[6][7]
Materials:
-
¹⁸O-cholesterol sample (dried)
-
Acetyl chloride
-
Chloroform (anhydrous)
-
Deionized water
-
Nitrogen or argon gas source
Procedure:
-
Place the dried ¹⁸O-cholesterol sample in a clean, dry glass vial.
-
Under a fume hood, add 5 µL of acetyl chloride to the sample.[7]
-
Incubate the reaction mixture at room temperature for 90 minutes under a nitrogen or argon atmosphere.[7]
-
To quench the reaction, add 1 mL of deionized water and let it stand for 10 minutes at room temperature.[7]
-
Add 3 mL of deionized water and 4 mL of chloroform to the vial.[7]
-
Vortex the mixture thoroughly to extract the cholesteryl acetate into the chloroform phase.
-
Centrifuge at approximately 600 x g for 10 minutes to separate the phases.[7]
-
Carefully collect the lower chloroform phase containing the derivatized product.
-
Dry the chloroform extract under a gentle stream of nitrogen or argon.
-
Reconstitute the dried, derivatized sample in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform mixture).
Experimental Workflow for Sample Preparation and Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of cholesterol in selected organic solvents [ouci.dntb.gov.ua]
- 4. Role of the cholesterol hydroxyl group in the chemical exchange saturation transfer signal at -1.6 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K - American Chemical Society - Figshare [acs.figshare.com]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Cholesterol-¹⁸O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of ¹⁸O-labeled cholesterol for mass spectrometry analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization of Cholesterol-¹⁸O.
Q1: Why is my ¹⁸O-labeling efficiency low?
A1: Low incorporation of the ¹⁸O isotope can result from several factors. A primary consideration is the presence of contaminating H₂O in the reaction mixture, which will compete with the H₂¹⁸O reagent. It is crucial to use anhydrous solvents and reagents. Additionally, the choice of catalyst and its concentration is critical. For instance, in the acid-catalyzed reaction of i-cholesteryl methyl ether with H₂¹⁸O, trifluoromethanesulfonic acid has been shown to be effective.[1] The molar ratio of water to the starting material also plays a significant role; an optimal ratio can drive the reaction to completion and maximize isotopic enrichment.[1]
Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?
A2: Byproduct formation is a common issue in cholesterol derivatization. In the synthesis of ¹⁸O-cholesterol from i-cholesteryl methyl ether, byproducts such as dicholesteryl ether and cholesteryl methyl ether can form.[1] The concentration of the acid catalyst is a key factor; increasing the amount of acid can lead to a significant increase in byproduct formation.[1] Optimizing the ratio of catalyst to water is crucial for maximizing the yield of the desired product.[1] For derivatization procedures prior to GC-MS or LC-MS analysis, such as silylation or esterification, byproducts can arise from incomplete reactions or side reactions with other functional groups. Ensuring the sample is dry and using fresh derivatizing reagents can help minimize these issues.
Q3: My derivatization reaction appears to be incomplete. What steps can I take to improve the yield?
A3: Incomplete derivatization can lead to inaccurate quantification and poor chromatographic peak shape. To drive the reaction to completion, consider the following:
-
Reaction Time and Temperature: Extend the reaction time or increase the temperature as recommended by the specific protocol. For example, some methods extend reaction times to ensure the complete derivatization of all lipid classes.[2] For certain reagents, heating the reaction mixture can significantly shorten the required reaction time.[3][4]
-
Reagent Concentration: Ensure an adequate molar excess of the derivatizing reagent is used. For silylation reactions, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are commonly used.[2][5]
-
Catalyst: Some derivatization reactions require a catalyst. Ensure the correct catalyst is used at the optimal concentration.
-
Solvent: The choice of solvent can impact reaction efficiency. Solvents like pyridine, dichloromethane, and dioxane are often used depending on the derivatization agent.[3]
Q4: Which derivatization method is best for my analysis (GC-MS vs. LC-MS)?
A4: The choice of derivatization method depends on the analytical platform.
-
For GC-MS analysis , derivatization is necessary to increase the volatility of cholesterol.[6] Silylation to form trimethylsilyl (B98337) (TMS) ethers is a widely used method.[2][7]
-
For LC-MS analysis , particularly with electrospray ionization (ESI), derivatization is often required to improve ionization efficiency.[5] Picolinoyl esters,[8] 4-(dimethylamino)phenyl isocyanate (DMAPI),[3] and benzoyl chloride[9] are examples of reagents used to introduce a readily ionizable group onto the cholesterol molecule. These derivatives often result in more stable and detectable ions in the mass spectrometer.[9][10]
Q5: How can I be sure my derivatization is quantitative?
A5: Ensuring quantitative derivatization is crucial for accurate results. The use of an internal standard, such as a deuterated version of cholesterol (e.g., cholesterol-d₇), is highly recommended.[5] The internal standard should be added before the derivatization step to account for any variability in the reaction and sample workup. Method validation should include linearity, precision, and recovery experiments to confirm that the derivatization is reproducible and complete across the expected concentration range of the analyte.[5][8]
Experimental Protocols & Data
Below are summarized protocols and quantitative data for common cholesterol derivatization methods.
Table 1: Optimization of ¹⁸O-Cholesterol Synthesis
| Parameter | Condition 1 | Condition 2 (Optimal) | Condition 3 |
| Catalyst | Tetrafluoroboric acid | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid |
| Catalyst to Water Ratio | - | 0.01 | > 0.01 |
| Water (equivalents) | 5 | 5 | 5 |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 5 hours | 5 hours | 5 hours |
| Outcome | Lower overall yield | High proportion of cholesterol in product mixture | Increased byproduct formation |
Data synthesized from information presented in the cited literature.[1]
Detailed Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Evaporate the sample containing cholesterol to dryness under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as a 99:1 mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), along with pyridine.[2]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Analysis: Cool the sample to room temperature before injection into the GC-MS system.
Table 2: Comparison of Derivatization Parameters for LC-MS
| Derivatizing Agent | Solvent | Catalyst/Co-reagent | Reaction Time | Reaction Temperature |
| Picolinoyl Chloride | Pyridine | - | 1 hour | 60°C |
| DMAPI | Dichloromethane | Triethylamine | 2 hours | 65°C |
| Benzoyl Chloride | - | - | Ambient | Ambient |
This table provides a summary of typical reaction conditions. Optimal conditions may vary based on the specific sample matrix and instrumentation.
Visualized Workflows
The following diagrams illustrate key experimental workflows and logical relationships in cholesterol derivatization.
Caption: General workflow for the synthesis and derivatization of ¹⁸O-cholesterol.
Caption: A logical guide for troubleshooting low derivatization yields.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Cholesterol-18O during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Cholesterol-18O.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound during extraction?
A1: Poor recovery of this compound can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Incomplete Extraction: The initial lysis and extraction procedure may not efficiently liberate all the this compound from the sample matrix.
-
Analyte Loss During Phase Separation: For liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Suboptimal Solid-Phase Extraction (SPE) Parameters: Issues with the SPE sorbent, conditioning, sample loading, washing, or elution steps can result in poor recovery.
-
Incomplete Saponification: If quantifying total this compound (both free and esterified forms), incomplete hydrolysis of cholesteryl esters will lead to underestimation.
-
Analyte Degradation: Exposure to harsh chemical conditions, excessive heat, light, or oxygen can degrade cholesterol.[1][2]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4]
Q2: Is there a risk of losing the 18O label during the extraction process?
A2: While cholesterol itself is a stable molecule, the stability of the 18O label, particularly if it's on a hydroxyl group, can be a concern under certain conditions. While extensive data on 18O exchange in cholesterol during extraction is limited, general chemical principles suggest that harsh acidic or basic conditions, especially in the presence of water, could potentially facilitate isotope exchange.[5] To minimize this risk, it is crucial to use high-purity, anhydrous solvents and to control the pH and temperature during the extraction and saponification steps.
Q3: Should I use an internal standard for this compound extraction?
A3: Absolutely. Using a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled (e.g., Cholesterol-d7) or 13C-labeled cholesterol, is highly recommended.[6][7] A SIL-IS is the gold standard because it has nearly identical physicochemical properties to this compound and will behave similarly during extraction, derivatization, and ionization. This allows for accurate correction of any analyte loss or matrix effects, leading to more reliable quantification.[3][8]
Q4: What is the purpose of saponification, and is it always necessary?
A4: Saponification is a chemical process that uses a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze cholesteryl esters into free cholesterol.[9][10] This step is essential if you need to measure the total this compound content in your sample, as a significant portion can be in the esterified form. If you are only interested in quantifying the free this compound, this step can be omitted.[11]
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient initial extraction from the sample matrix. | Optimize the solvent system. For many biological samples, a chloroform:methanol (B129727) mixture (e.g., 2:1, v/v) as used in the Folch or Bligh-Dyer methods is effective.[11] Ensure sufficient solvent volume and vigorous mixing (e.g., vortexing) to maximize interaction with the sample. |
| Analyte loss during phase separation. | Ensure complete phase separation by allowing sufficient time or by centrifugation. Carefully aspirate the desired organic (lower) phase without disturbing the interface. | |
| Incorrect pH of the aqueous phase. | While cholesterol is neutral, the overall sample pH can affect the extraction of other lipids and matrix components, which can indirectly impact recovery. Maintain a consistent pH across samples. | |
| Emulsion formation between the aqueous and organic layers. | Add a small amount of salt (e.g., NaCl) to the aqueous phase to help break the emulsion. Centrifugation can also aid in phase separation. |
Poor Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte Lost in the Loading/Flow-through Fraction | Incorrect sorbent selection for this compound. | For cholesterol, a non-polar sorbent like C18 or a polar sorbent like silica (B1680970) can be used depending on the overall strategy. For extracting non-polar cholesterol from a polar sample, a C18 sorbent is appropriate. For separating cholesterol from other non-polar lipids, a silica cartridge is often used.[9][12] |
| Sample solvent is too strong (too non-polar for C18, too polar for silica). | Adjust the polarity of the sample loading solvent to ensure retention on the sorbent. For C18, the sample should be in a more polar solvent. For silica, a non-polar solvent is required.[12] | |
| Sorbent bed was not properly conditioned or equilibrated. | Ensure the sorbent is wetted with an appropriate organic solvent (e.g., methanol for C18) followed by the equilibration solvent (matching the sample matrix). | |
| Analyte Lost in the Wash Fraction | Wash solvent is too strong, prematurely eluting the this compound. | Decrease the polarity of the wash solvent for C18 SPE or increase it for silica SPE to ensure interfering compounds are removed without eluting the analyte of interest. |
| No or Low Analyte in the Elution Fraction | Elution solvent is too weak to desorb the this compound from the sorbent. | Increase the strength of the elution solvent. For C18, a more non-polar solvent (e.g., isopropanol (B130326), hexane) is needed. For silica, a more polar solvent (e.g., isopropanol in hexane) is required.[2] |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent and consider multiple elution steps to ensure complete recovery. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Modified Folch Method)
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., Cholesterol-d7) to the homogenate.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample volume).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for another 30 seconds. Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for further analysis (e.g., LC-MS/MS).
Protocol 2: Solid-Phase Extraction for Cholesterol Fractionation (using a Silica Cartridge)
This protocol is typically performed after an initial liquid-liquid extraction.
-
Sample Preparation: Re-dissolve the dried lipid extract from LLE in a small volume of a non-polar solvent like hexane (B92381) or toluene.
-
Cartridge Conditioning: Condition a silica SPE cartridge by washing with one column volume of hexane.
-
Sample Loading: Load the re-dissolved sample onto the conditioned cartridge.
-
Fraction 1 (Non-polar lipids): Elute less polar lipids, such as cholesteryl esters, with 1-2 column volumes of hexane.
-
Fraction 2 (Cholesterol): Elute the cholesterol fraction with a solvent of intermediate polarity, such as 30% isopropanol in hexane.[2]
-
Drying and Reconstitution: Dry the collected cholesterol fraction under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for poor this compound recovery.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applied Measurement Science » Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS) [ams.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
correcting for isotopic interference in Cholesterol-18O experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting Cholesterol-18O labeling experiments. The focus is on identifying and correcting for isotopic interference to ensure accurate quantification of cholesterol enrichment.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound experiments?
Isotopic interference, or isobaric overlap, occurs when the mass spectrometer cannot distinguish between the intentionally labeled this compound and unlabeled cholesterol molecules that happen to have the same mass due to the presence of naturally occurring heavy isotopes. For example, an unlabeled cholesterol molecule (C₂₇H₄₆¹⁶O) containing two ¹³C atoms has a mass-to-charge ratio (m/z) that is nearly identical to a cholesterol molecule labeled with a single ¹⁸O atom (C₂₇H₄₆¹⁸O). This overlap leads to an overestimation of the ¹⁸O enrichment if not properly corrected.
Q2: Why is it essential to correct for the natural isotopic abundance?
Correcting for natural isotopic abundance is critical for accuracy. The primary goal of a Cholesterol-¹⁸O experiment is to measure the amount of newly synthesized or transported cholesterol, which is represented by the ¹⁸O label. However, the raw signal at the M+2 peak (the mass of cholesterol plus two atomic mass units) is a mixture of the ¹⁸O-labeled molecule and the naturally occurring isotopologues of unlabeled cholesterol.[1][2] To isolate the true signal from the ¹⁸O label, the contribution from natural heavy isotopes must be mathematically subtracted.
Q3: What are the primary sources of isotopic interference in these experiments?
The main sources of interference are the natural abundances of heavy isotopes in both the cholesterol molecule itself and any derivatizing agents used for analysis. For cholesterol (C₂₇H₄₆O), these include:
-
¹³C: With a natural abundance of approximately 1.1%, it is the most significant contributor to the M+1 and M+2 signals of unlabeled cholesterol.
-
²H (Deuterium): Has a natural abundance of about 0.015%.
-
¹⁷O and ¹⁸O: Oxygen has two stable heavy isotopes, ¹⁷O (~0.038%) and ¹⁸O (~0.205%), which also contribute to the M+1 and M+2 peaks, respectively.[3][4]
-
Derivatizing Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), used to create trimethylsilyl (B98337) (TMS) ethers for GC/MS analysis, also contain carbon and silicon atoms with their own natural isotopic distributions that must be accounted for.[5]
Q4: How can I determine the theoretical isotopic distribution of my unlabeled cholesterol standard?
The theoretical isotopic distribution can be calculated based on the molecule's chemical formula and the known natural abundances of its constituent elements.[6] This calculation involves a polynomial expansion of the isotopic abundances for each element.[6] Several software tools and online calculators are available to perform this calculation automatically.[7] The results provide a baseline against which you can compare your measured data from an unlabeled standard to check for instrument accuracy.
Troubleshooting Guide
Problem: The measured M+2 peak in my unlabeled cholesterol standard is significantly higher than the theoretical value.
-
Possible Cause 1: Contamination. An isobaric contaminant (a different molecule with the same nominal mass) may be co-eluting with your cholesterol peak.
-
Solution: Improve chromatographic separation to resolve the cholesterol peak from contaminants.[5] Run a blank sample (solvent only) to check for background signals.
-
-
Possible Cause 2: Instrument Calibration. The mass spectrometer may be poorly calibrated, leading to inaccurate mass assignments and peak integrations.
-
Solution: Perform a routine calibration of your mass spectrometer according to the manufacturer's guidelines.
-
-
Possible Cause 3: High Background Noise. A high chemical background can artificially inflate peak intensities.
-
Solution: Ensure proper background subtraction is performed during data processing. Analyze a sample of the derivatizing agent alone to identify any interfering peaks.
-
Problem: My calculated this compound enrichment seems inaccurate or inconsistent.
-
Possible Cause 1: Incorrect Correction Algorithm. The mathematical model used to subtract the natural abundance contribution may be flawed or improperly applied.
-
Possible Cause 2: Failure to Run a Parallel Control. Not analyzing an unlabeled control sample alongside your labeled samples in the same batch is a common error. The natural isotopic distribution measured on a given day can vary slightly due to instrument conditions.
-
Solution: Always include at least one unlabeled control sample, prepared and analyzed under identical conditions and in the same sequence as your labeled samples. Use the measured isotopic distribution from this control for your corrections, rather than relying solely on theoretical values.
-
Data Presentation
Quantitative data from isotopic labeling experiments should be clearly organized to distinguish between raw measurements and corrected values.
Table 1: Natural Abundance of Stable Isotopes Relevant to Cholesterol Analysis
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Data sourced from the 1997 IUPAC report.[4] |
Table 2: Example Mass Isotopomer Distribution (MID) Data for TMSE-Cholesterol
| Mass Isotopologue | Theoretical Abundance (%) | Measured Unlabeled Standard (%) | Measured ¹⁸O-Labeled Sample (%) | Corrected Labeled Sample (%) |
| M+0 | 100.00 | 100.00 | 85.10 | 100.00 |
| M+1 | 34.65 | 34.71 | 30.15 | 0.00 |
| M+2 | 6.88 | 6.95 | 21.50 | 17.06 |
| M+3 | 0.98 | 1.01 | 7.35 | 0.00 |
| M+4 | 0.11 | 0.12 | 2.55 | 2.02 |
| Note: This is example data. "Corrected Labeled Sample" shows the calculated distribution of ¹⁸O-labeled species after subtracting the natural abundance contribution from the unlabeled portion. |
Visualizations and Workflows
Diagrams are essential for visualizing complex experimental and analytical processes.
References
- 1. en-trust.at [en-trust.at]
- 2. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Cholesterol-¹⁸O Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of cholesterol and its stable isotope-labeled analogue, Cholesterol-¹⁸O.
Frequently Asked Questions (FAQs)
Q1: Why is separating Cholesterol-¹⁸O from unlabeled cholesterol challenging?
A1: The primary challenge lies in their near-identical physical and chemical properties. Cholesterol and Cholesterol-¹⁸O are isotopologues, meaning they differ only in their isotopic composition. This results in very similar polarity and hydrophobicity, leading to co-elution under many standard reversed-phase LC conditions. Achieving separation requires highly optimized chromatographic conditions that can exploit the subtle differences in their properties.
Q2: What is the most common analytical technique for the separation and quantification of cholesterol and its isotopologues?
A2: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most prevalent and effective technique.[1] LC provides the necessary separation, while MS/MS offers the high sensitivity and selectivity required to differentiate and quantify the isotopologues based on their mass-to-charge ratio (m/z).[2][3] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for nonpolar molecules like cholesterol as it provides good sensitivity without derivatization.[2]
Q3: Is derivatization necessary for cholesterol analysis by LC-MS?
A3: While not strictly necessary, derivatization can improve ionization efficiency and chromatographic peak shape.[4] However, modern LC-MS methods, particularly those using APCI, can often achieve sufficient sensitivity without derivatization, simplifying sample preparation.[2] A recent robust LC-MS method has been developed that does not require chemical derivatization of cholesterol or cholesteryl esters.[5]
Q4: What type of LC column is best suited for separating cholesterol and its isotopologues?
A4: High-efficiency C18 columns are commonly used for sterol separations.[2][5] Columns with specific selectivities, such as those with end-capping (e.g., EC-C18), have demonstrated better resolution for closely related sterols.[2] The choice of column can significantly impact the separation, and it may be necessary to screen different C18 phases to find the optimal selectivity for Cholesterol-¹⁸O and cholesterol.
Q5: Should I expect a difference in retention time between cholesterol and Cholesterol-¹⁸O?
A5: While ¹³C-labeled compounds often co-elute with their unlabeled counterparts, other stable isotopes, like deuterium, can cause a noticeable retention time shift. This is due to slight differences in intermolecular interactions. While data for ¹⁸O is less common, it is prudent to anticipate a small retention time difference and optimize the gradient to resolve it.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Cholesterol and Cholesterol-¹⁸O Peaks
Q: My cholesterol and Cholesterol-¹⁸O peaks are completely co-eluting. How can I improve their separation?
A: This is the most common challenge. Here are several parameters to adjust:
-
Gradient Slope: A shallower gradient is often the key to separating closely eluting compounds. If your current gradient is steep, try reducing the rate of change in the organic solvent concentration.
-
Mobile Phase Composition: The choice of organic solvent can influence selectivity. If you are using methanol, consider switching to or adding acetonitrile (B52724) or isopropanol. Small changes in the solvent ratios can have a significant impact.
-
Column Temperature: Lowering the column temperature can sometimes enhance the resolution of isomers and isotopologues.[2] Try reducing the temperature in 5°C increments.
-
Column Chemistry: Not all C18 columns are the same. If gradient optimization fails, consider a C18 column with a different selectivity or a pentafluorophenyl (PFP) column, which can offer alternative interactions.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My cholesterol peaks are tailing. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Secondary Interactions: Active sites on the column packing material can interact with the analyte. Ensure your mobile phase is adequately buffered if using additives.
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Try flushing the column or replacing it if necessary.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common but can occur due to:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: This is a more severe issue where the stationary phase has been damaged. This usually requires column replacement.
Issue 3: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for Cholesterol-¹⁸O, or the signal is very weak. What should I check?
A: Low sensitivity can be an issue, especially if the concentration of the labeled standard is low.
-
Mass Spectrometer Settings: Ensure the mass spectrometer is tuned and calibrated. Verify that you are using the correct precursor and product ions for both cholesterol and Cholesterol-¹⁸O in your MRM transitions. For cholesterol, a characteristic fragment ion is often observed at m/z 369.[6]
-
Ionization Source: Confirm that the APCI source is clean and operating correctly. The nonpolar nature of cholesterol makes it well-suited for APCI.[2]
-
Sample Preparation: Cholesterol can adsorb to surfaces. Ensure proper extraction and minimize sample loss during preparation. Consider using silanized vials.
-
Derivatization: If sensitivity remains an issue with an underivatized method, consider derivatization with a reagent like acetyl chloride to improve ionization efficiency.
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Cholesterol Separation
This protocol is a starting point for optimizing the separation of cholesterol and Cholesterol-¹⁸O, based on a published method for cholesterol and its esters.[5]
-
Sample Preparation:
-
Perform a lipid extraction from the biological matrix using a suitable method (e.g., Bligh-Dyer).
-
Spike the sample with an internal standard if necessary (e.g., a deuterated cholesterol standard like cholesterol-d7).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol).[5]
-
-
LC-MS/MS Conditions (Example):
-
Column: Gemini 5U C18, 5 µm, 50 x 4.6 mm (Phenomenex) or equivalent.[5]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate.[5]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Ionization: APCI, positive ion mode.[2]
-
MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
Table 1: Example LC Gradient for Cholesterol Separation [5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 4.0 | 60 | 40 |
| 4.0 - 6.0 | 60 → 40 | 40 → 60 |
| 6.0 - 16.0 | 40 → 0 | 60 → 100 |
| 16.0 - 22.0 | 0 | 100 |
| 22.0 - 24.0 | 0 → 60 | 100 → 40 |
| 24.0 - 30.0 | 60 | 40 |
Table 2: MRM Transitions for Cholesterol and Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholesterol | User Defined | User Defined |
| Cholesterol-¹⁸O | User Defined | User Defined |
| Internal Standard (e.g., Cholesterol-d7) | User Defined | User Defined |
Note: Users should determine the optimal precursor and product ions for their specific instrument and experimental conditions.
Visualizations
Caption: Workflow for LC method optimization.
Caption: Troubleshooting logic for common separation issues.
References
- 1. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 6. holcapek.upce.cz [holcapek.upce.cz]
Technical Support Center: Troubleshooting Low Incorporation of Cholesterol-¹⁸O in Cellular Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low incorporation of Cholesterol-¹⁸O in cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to suboptimal incorporation of Cholesterol-¹⁸O into your cells of interest.
Problem: Low or undetectable Cholesterol-¹⁸O signal in cells after labeling.
Below are potential causes and suggested solutions categorized by experimental stage.
Reagent Preparation and Handling
| Possible Cause | Suggested Solution |
| Degradation of Cholesterol-¹⁸O | Store Cholesterol-¹⁸O according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Improper Solubilization | Cholesterol is highly hydrophobic. For effective delivery to cells, it should be complexed with a carrier molecule. Methyl-β-cyclodextrin (MβCD) is a commonly used and efficient carrier for delivering cholesterol to cells in culture.[1][2][3] Prepare the Cholesterol-¹⁸O:MβCD complex according to a validated protocol. |
| Incorrect Carrier to Cholesterol Ratio | The molar ratio of MβCD to cholesterol is critical. A high ratio can lead to cholesterol depletion from the cell membrane, while a low ratio may result in inefficient delivery.[1][2][3] Optimize the Cholesterol-¹⁸O:MβCD molar ratio for your specific cell line and experimental conditions. |
| Contamination of Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. Contaminants can interfere with cellular uptake mechanisms or compete with Cholesterol-¹⁸O for incorporation. |
Cell Culture and Experimental Conditions
| Possible Cause | Suggested Solution |
| High Serum Concentration in Culture Medium | Serum contains lipoproteins which are the natural carriers of cholesterol. High concentrations of serum in the culture medium can compete with the Cholesterol-¹⁸O:MβCD complex for uptake by the cells.[4] Consider reducing the serum concentration or using serum-free or delipidated serum media during the labeling period.[5] |
| Cell Type with Low Cholesterol Uptake Capacity | Different cell lines have varying capacities for cholesterol uptake. Some cell lines may have lower expression levels of LDL receptors or other proteins involved in cholesterol transport.[5] If possible, use a cell line known for high cholesterol uptake, such as HepG2 (hepatocyte-derived) or CHO (Chinese Hamster Ovary) cells, as a positive control.[5] |
| Cell Health and Viability | Ensure that cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Stressed or dying cells will not have active metabolic and uptake processes. |
| Cell Density | Cell density can influence cellular metabolism and uptake processes.[6] Optimize the cell seeding density to ensure that cells are not overly confluent or too sparse at the time of labeling. |
Labeling and Incubation Parameters
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The uptake of cholesterol is a time-dependent process. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal Cholesterol-¹⁸O incorporation in your specific cell line.[5] |
| Suboptimal Concentration of Cholesterol-¹⁸O | The concentration of the Cholesterol-¹⁸O:MβCD complex in the medium is a critical factor. Titrate the concentration to find the optimal balance between efficient uptake and potential cytotoxicity. |
| Inefficient Delivery to the Plasma Membrane | The primary site of cholesterol uptake is the plasma membrane. Ensure that the experimental conditions facilitate the interaction of the Cholesterol-¹⁸O:MβCD complex with the cell surface. |
Sample Processing and Analysis
| Possible Cause | Suggested Solution |
| Loss of Labeled Cholesterol During Lipid Extraction | Use a validated lipid extraction method, such as the Folch or Bligh-Dyer method, to efficiently extract total lipids from the cells.[7] Ensure all steps are performed carefully to minimize loss of the lipid fraction. |
| Inefficient Derivatization for GC-MS Analysis | For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, cholesterol needs to be derivatized to increase its volatility. Use a reliable derivatization agent and protocol to ensure complete conversion of cholesterol to its derivative. |
| Low Sensitivity of the Analytical Method | Ensure that the mass spectrometer is properly tuned and has sufficient sensitivity to detect the ¹⁸O-labeled cholesterol. Optimize the instrument parameters for the specific mass-to-charge ratio (m/z) of the derivatized Cholesterol-¹⁸O. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cholesterol uptake by cells in culture?
A1: The primary mechanism for cholesterol uptake from the extracellular environment is through receptor-mediated endocytosis of low-density lipoprotein (LDL) particles. The LDL receptor on the cell surface binds to LDL, and the complex is internalized. Inside the cell, LDL is broken down in lysosomes, releasing free cholesterol.
Q2: Why is a carrier like methyl-β-cyclodextrin (MβCD) needed to deliver Cholesterol-¹⁸O to cells?
A2: Cholesterol is poorly soluble in aqueous culture media. MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can encapsulate cholesterol, forming a water-soluble inclusion complex that can efficiently deliver cholesterol to the cell membrane.[1][2][3]
Q3: Can I use serum in my culture medium during Cholesterol-¹⁸O labeling?
A3: While some serum may be necessary for cell viability, high concentrations can interfere with the uptake of your labeled cholesterol.[4] Serum contains lipoproteins that can compete for uptake. It is often recommended to use serum-free or delipidated serum media during the labeling period to maximize the incorporation of Cholesterol-¹⁸O.[5]
Q4: How can I be sure that the Cholesterol-¹⁸O is being incorporated into the cell and not just sticking to the outside?
A4: To ensure that the Cholesterol-¹⁸O is internalized, you should include thorough washing steps after the labeling incubation period to remove any unbound label from the cell surface. Additionally, you can use imaging techniques with fluorescently labeled cholesterol analogs to visualize its subcellular localization.
Q5: What are some expected cholesterol incorporation rates?
A5: The rate of cholesterol incorporation can vary significantly depending on the cell type, the delivery vehicle, and the experimental conditions. For instance, using methylated beta-cyclodextrin (B164692) as a carrier, an average cholesterol uptake of at least 100 µg cholesterol/mg of cell protein within 6 hours has been reported in Fu5AH rat hepatoma and CHO cells.[1][2] In another study using d7-cholesterol, over 85% of the labeled cholesterol in the cell culture media was taken up by J774 cells over a 24-hour period.[8] It is crucial to optimize the conditions for your specific cell line and establish a baseline.
Experimental Protocols
Protocol 1: Preparation of Cholesterol-¹⁸O:Methyl-β-cyclodextrin (MβCD) Complex
This protocol describes the preparation of a stock solution of Cholesterol-¹⁸O complexed with MβCD for delivery to cultured cells.
Materials:
-
Cholesterol-¹⁸O
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol (B145695), 200 proof
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a stock solution of Cholesterol-¹⁸O: Dissolve a known amount of Cholesterol-¹⁸O in 200 proof ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare an MβCD solution: Dissolve MβCD in serum-free medium to the desired concentration (e.g., 100 mM). Warm the solution to 37°C to aid dissolution.
-
Form the complex: In a sterile microcentrifuge tube, add the appropriate volume of the Cholesterol-¹⁸O stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Add the MβCD solution: Add the pre-warmed MβCD solution to the dried Cholesterol-¹⁸O. The molar ratio of MβCD to Cholesterol-¹⁸O should be optimized, but a starting point of 10:1 is common.
-
Incubate to form the complex: Vortex the mixture vigorously and incubate at 37°C for at least 1 hour with intermittent vortexing to ensure complete complexation.
-
Sterilize and store: Sterilize the Cholesterol-¹⁸O:MβCD complex solution by passing it through a 0.22 µm filter. The solution can be stored at 4°C for a short period or aliquoted and stored at -20°C for longer-term use.
Protocol 2: Labeling of Cultured Cells with Cholesterol-¹⁸O
This protocol provides a general procedure for labeling adherent cells with the prepared Cholesterol-¹⁸O:MβCD complex.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Prepared Cholesterol-¹⁸O:MβCD complex solution
-
Serum-free or low-serum cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Pre-incubation (optional): One day after seeding, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to upregulate LDL receptors and enhance cholesterol uptake.
-
Labeling: Remove the medium and add fresh serum-free or low-serum medium containing the desired final concentration of the Cholesterol-¹⁸O:MβCD complex.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unbound Cholesterol-¹⁸O.
-
Cell Lysis and Lipid Extraction: Lyse the cells using a suitable lysis buffer and proceed with total lipid extraction using a method such as the Folch or Bligh-Dyer procedure. The extracted lipids can then be analyzed by GC-MS or LC-MS to determine the amount of incorporated Cholesterol-¹⁸O.
Visualizations
Caption: Experimental workflow for Cholesterol-¹⁸O labeling of cultured cells.
Caption: LDL receptor-mediated cholesterol uptake pathway.
References
- 1. Use of cyclodextrins for manipulating cellular cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The amount of membrane cholesterol required for robust cell adhesion and proliferation in serum-free condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell density-induced changes in lipid composition and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesterol-18O Tracer Experiments
Welcome to the technical support center for Cholesterol-18O tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound as a metabolic tracer.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound tracer experiments, from experimental design to data analysis.
Issue 1: Low or No Detectable 18O-Enrichment in Samples
Symptoms:
-
Mass spectrometry data shows no significant increase in the M+2 peak for cholesterol, indicating a lack of 18O incorporation.
-
Calculated isotopic enrichment is at or near natural abundance levels.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 18O-Label Back-Exchange | The 18O atom on the hydroxyl group of cholesterol can be susceptible to exchange with unlabeled oxygen from water, especially under certain conditions. This is a significant issue in studies involving fecal analysis, where gut microbiota can facilitate this exchange, rendering the tracer invalid for such applications.[1] For plasma or tissue samples, minimize exposure to acidic or basic conditions during extraction and storage. Consider using aprotic solvents where possible. |
| Inefficient Tracer Delivery or Uptake | Ensure the this compound tracer is properly formulated and administered to the biological system. For in vivo studies, consider the route of administration and bioavailability. For cell culture experiments, verify the tracer's solubility and concentration in the media. |
| Sample Degradation | Cholesterol and its esters can degrade if not handled and stored properly. Store samples at -80°C and use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation.[2] |
| Suboptimal Mass Spectrometry Settings | The ionization of cholesterol can be inefficient. Derivatization to a more volatile and ionizable form, such as a trimethylsilyl (B98337) (TMS) ether, is often necessary for GC-MS analysis.[3] For LC-MS, atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for nonpolar molecules like cholesterol.[4] Optimize ion source parameters and collision energies to maximize the signal of the M+2 ion. |
Issue 2: High Variability in Isotopic Enrichment Data
Symptoms:
-
Inconsistent 18O-enrichment values across replicate samples or within the same experimental group.
-
Large standard deviations in quantitative results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variations in extraction efficiency, derivatization yield, or sample handling can introduce significant variability. Standardize all sample preparation steps and use an internal standard (e.g., deuterated cholesterol) to correct for procedural inconsistencies.[5] |
| Contamination | Contamination from unlabeled cholesterol from external sources (e.g., lab equipment, reagents) can dilute the 18O-labeled signal. Use high-purity solvents and meticulously clean all glassware and equipment. |
| Matrix Effects in Mass Spectrometry | Co-eluting substances from the sample matrix can suppress or enhance the ionization of 18O-cholesterol, leading to inaccurate quantification.[6] Optimize chromatographic separation to resolve cholesterol from interfering matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Biological Variability | In vivo experiments are subject to inherent biological variation among subjects. Ensure proper randomization and a sufficient sample size to account for this variability. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable tracer for all types of cholesterol metabolism studies?
A1: No. This compound is an invalid tracer for studies that rely on the recovery of the label in fecal neutral sterols. This is because the 18O label on the hydroxyl group can be exchanged with oxygen from water during metabolic processes in the gut, a process likely mediated by gut bacteria.[1] However, it can be a useful tracer for in vitro studies or in vivo studies where the label is measured in plasma or tissues before significant gut metabolism and excretion occurs.
Q2: What are the best practices for preparing plasma samples for this compound analysis?
A2: For plasma samples, a common procedure involves protein precipitation followed by liquid-liquid extraction of lipids. Here is a general protocol:
-
Add an internal standard (e.g., d7-cholesterol) to the plasma sample.
-
Precipitate proteins using a solvent like isopropanol (B130326) or acetonitrile.
-
Extract lipids using a solvent mixture such as chloroform:methanol or hexane:isopropanol.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for derivatization or direct injection into the LC-MS or GC-MS.
It is crucial to keep samples on ice and use antioxidants throughout the procedure to prevent degradation.[2]
Q3: How can I improve the detection of 18O-cholesterol by mass spectrometry?
A3: To enhance the detection of 18O-cholesterol, consider the following:
-
Derivatization: For GC-MS analysis, derivatize cholesterol to its trimethylsilyl (TMS) ether to increase its volatility and improve chromatographic behavior.[3]
-
Ionization Technique: For LC-MS, use Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode, as it is generally more efficient for nonpolar molecules like cholesterol compared to Electrospray Ionization (ESI).[4]
-
Mass Analyzer Settings: Optimize the settings of your mass spectrometer, including ion source parameters, collision energy (for MS/MS), and detector settings, to maximize the signal of the M+2 ion corresponding to 18O-cholesterol.
-
Chromatography: Ensure good chromatographic separation to reduce matrix effects and baseline noise, which can improve the signal-to-noise ratio for the labeled cholesterol peak.[6]
Q4: How do I correct for the natural abundance of isotopes in my data?
A4: The accurate calculation of isotopic enrichment requires correcting for the contribution of naturally occurring heavy isotopes (e.g., 13C, 2H, 17O, 18O) to the mass spectrum. This is particularly important when the expected enrichment is low. Several mathematical approaches and software tools are available to perform these corrections. A common method involves analyzing an unlabeled cholesterol standard to determine its natural isotopic distribution and then using this information to subtract the contribution of natural isotopes from the spectra of the labeled samples.[7]
Experimental Protocols & Visualizations
Experimental Workflow: Plasma 18O-Cholesterol Analysis
This workflow outlines the key steps for quantifying 18O-cholesterol enrichment in plasma samples.
Logical Relationship: Troubleshooting Low 18O-Enrichment
This diagram illustrates the decision-making process for troubleshooting low or undetectable 18O-enrichment.
Signaling Pathway: Cholesterol Biosynthesis
This diagram shows a simplified overview of the cholesterol biosynthesis pathway, highlighting key intermediates. While not specific to 18O-tracing, it provides context for metabolic studies.
References
- 1. Limits for the use of (18O)cholesterol and (18O)sitosterol in studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. A new approach to overcome natural cholesterol interference during simultaneous determination of two stable isotope-enriched cholesterol tracers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cholesterol-18O and 13C-Cholesterol as Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is paramount for the accurate elucidation of cholesterol metabolism and its role in various physiological and pathological processes. This guide provides an objective comparison of two stable isotope-labeled cholesterol tracers: Cholesterol-18O and 13C-Cholesterol, supported by experimental data and methodological considerations.
Stable isotope tracers have become the gold standard in metabolic research, offering a safe and effective alternative to radioactive isotopes.[1][2] Their use allows for repeated studies in a wide range of subjects, including vulnerable populations such as pregnant women and children.[1] Among the available stable isotopes, 13C and 18O have been employed to label cholesterol for in vivo and in vitro studies. This guide will delve into the characteristics, applications, and limitations of this compound and 13C-Cholesterol to aid in the selection of the optimal tracer for specific research questions.
Performance Comparison: this compound vs. 13C-Cholesterol
The utility of a tracer is fundamentally dependent on the stability of its isotopic label and the ease and accuracy of its detection. While both this compound and 13C-Cholesterol can be used as tracers, the available scientific literature indicates a significant disparity in their application and validation.
| Feature | 13C-Cholesterol | This compound |
| Label Stability | High in vivo stability. The carbon-carbon bonds of the cholesterol backbone are not readily broken or exchanged. | Potential for in vivo label exchange. The oxygen isotope in the hydroxyl group may be subject to exchange with unlabeled oxygen from water, particularly during intestinal bacterial metabolism. |
| Established Use | Extensively used and validated in human and animal studies for cholesterol absorption, synthesis, and turnover.[3] | Limited use as a tracer for the cholesterol molecule itself. Primarily used in specialized studies of oxygenation reactions. |
| Analytical Detection | Readily detected by Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS).[3] | Detectable by mass spectrometry, but potential label exchange can complicate data interpretation. |
| Primary Applications | Cholesterol absorption and bioavailability, de novo cholesterol synthesis, reverse cholesterol transport, and whole-body cholesterol turnover.[4] | Primarily suited for tracing the source of oxygen in cholesterol oxidation and hydroxylation reactions. |
13C-Cholesterol: The Gold Standard for Tracing Cholesterol Metabolism
13C-Cholesterol has been extensively utilized in metabolic research due to the high stability of the 13C label within the cholesterol molecule's carbon skeleton. This stability ensures that the tracer accurately reflects the metabolic fate of the entire cholesterol molecule.
Key Applications and Experimental Data
Studies using 13C-cholesterol have provided valuable quantitative insights into various aspects of cholesterol metabolism.
| Application | Key Findings | Reference |
| Cholesterol Absorption | The dual-isotope method, often employing 13C-cholesterol, is a validated technique for measuring cholesterol absorption. | [5] |
| Cholesterol Turnover | Kinetic parameters of cholesterol turnover calculated using [13C5]cholesterol were found to be in excellent agreement (103 ± 10.5%) with those obtained using the traditional [14C]cholesterol tracer. | [3] |
| De Novo Synthesis | The use of 13C-labeled precursors, such as [13C]acetate, allows for the quantification of newly synthesized cholesterol. | [4] |
Experimental Protocol: Measuring Cholesterol Turnover with 13C-Cholesterol
A common experimental design for studying cholesterol turnover involves the intravenous administration of a known amount of 13C-labeled cholesterol, followed by serial blood sampling to monitor the decay of the tracer in the plasma cholesterol pool.
Workflow for a Typical 13C-Cholesterol Tracer Study:
Caption: Workflow for a 13C-cholesterol tracer study.
This compound: A Niche Tracer with Significant Caveats
The use of this compound as a tracer for the cholesterol molecule is less common and presents notable challenges. The primary concern is the potential for the 18O label in the hydroxyl group to exchange with unlabeled oxygen from water in the biological environment. This isotopic exchange can lead to an underestimation of the tracer concentration and inaccurate metabolic measurements.
Potential Applications and Limitations
Despite the stability concerns, this compound can be a valuable tool in specific experimental contexts, particularly for studying oxygenation reactions.
Potential Applications:
-
Tracing Oxygen Source: By administering 18O-labeled molecular oxygen (18O2), researchers can determine if the oxygen incorporated into cholesterol metabolites, such as oxysterols, originates from atmospheric oxygen.
-
Enzymatic Mechanisms: Investigating the mechanism of enzymes involved in cholesterol hydroxylation.
Limitations:
-
In Vivo Instability: The potential for the 18O label to exchange with water makes it generally unsuitable for long-term in vivo studies of cholesterol transport and turnover, especially when administered orally.
-
Limited Data: There is a scarcity of published studies using this compound as a tracer for the cholesterol backbone, making it difficult to establish standardized protocols and compare its performance directly with 13C-cholesterol.
Signaling Pathway Illustrating a Potential Use of 18O:
Caption: Use of 18O2 to trace cholesterol oxidation.
Analytical Methodologies
The detection and quantification of stable isotope-labeled cholesterol rely on mass spectrometry techniques.
| Analytical Technique | Principle | Application for Cholesterol Tracers |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates cholesterol from other lipids, followed by ionization and mass analysis to determine the ratio of labeled to unlabeled cholesterol. | Widely used for both 13C and 18O-cholesterol analysis. Provides information on the enrichment of the tracer in a specific sample. |
| Isotope Ratio Mass Spectrometry (IRMS) | Highly sensitive technique that measures the ratio of isotopes (e.g., 13C/12C) in a sample after combustion to CO2. | Offers high precision for measuring 13C-enrichment, particularly for studies with low tracer doses or long durations.[3] |
Conclusion and Recommendations
For the majority of studies investigating cholesterol metabolism, including absorption, synthesis, and turnover, 13C-cholesterol is the demonstrably superior and more reliable tracer . Its high in vivo stability and the wealth of validated experimental protocols make it the gold standard in the field.
This compound should be considered a specialized tracer with limited applications. Its use is most appropriate for investigating the mechanisms of cholesterol oxidation and the source of oxygen in these reactions. Researchers considering the use of this compound for tracing the cholesterol molecule itself must be acutely aware of the potential for isotopic exchange and should incorporate rigorous controls to validate the stability of the label within their specific experimental system.
Ultimately, the choice of tracer should be guided by the specific research question, with a thorough understanding of the potential advantages and limitations of each labeling strategy.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
A Comparative Guide to a New LC-MS/MS Method for Cholesterol Quantification Using a Cholesterol-¹⁸O Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of cholesterol in human plasma. The method's key innovation is the use of a stable isotope-labeled internal standard, Cholesterol-¹⁸O, to achieve superior analytical performance compared to traditional techniques. This document outlines the experimental protocols, presents validation data in accordance with FDA guidelines, and compares the method's performance against a conventional enzymatic assay.[1][2][3]
Introduction: The Need for Accurate Cholesterol Measurement
Cholesterol is a vital lipid molecule, serving as a precursor to steroid hormones and bile acids and as an essential component of cell membranes.[4] However, its dysregulation is a well-established risk factor for cardiovascular diseases. Consequently, the accurate and precise measurement of cholesterol in biological samples is paramount for clinical diagnostics, therapeutic monitoring, and drug development.
While various methods exist for cholesterol quantification, including enzymatic assays and gas chromatography (GC), LC-MS/MS has emerged as a gold standard due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, is crucial for correcting analytical variability. This guide details a method employing Cholesterol-¹⁸O, an ideal internal standard due to its chemical identity with native cholesterol, ensuring robust and reliable quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: Cholesterol and Cholesterol-¹⁸O (Internal Standard, IS)
-
Solvents: HPLC-grade methanol, isopropanol, acetonitrile, and chloroform.[7][8]
-
Sample Matrix: Human plasma (K₂EDTA)
-
Equipment: Agilent 1290 Infinity II UHPLC system coupled to an Agilent 6545 QTOF mass spectrometer.[9]
Sample Preparation: Protein Precipitation and Lipid Extraction
A robust and high-throughput protein precipitation and liquid-liquid extraction (LLE) protocol was employed. The Folch method is a common and effective procedure.[7][10]
-
Spiking: To 50 µL of plasma sample, add 10 µL of Cholesterol-¹⁸O internal standard solution (50 µg/mL in isopropanol).
-
Precipitation & Extraction: Add 1 mL of ice-cold 2:1 chloroform:methanol (v/v) to the sample.[11]
-
Vortex & Incubate: Vortex the mixture for 30 seconds and incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Phase Separation: Add 200 µL of deionized water to induce phase separation. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of 9:1 isopropanol:acetonitrile for LC-MS/MS analysis.
Figure 1. Experimental workflow for cholesterol quantification.
LC-MS/MS Conditions
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: 9:1 Isopropanol:Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-programmed gradient from 60% to 99% B.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[8]
-
MRM Transitions:
-
Cholesterol: Precursor ion m/z 369.3 → Product ion m/z 161.1
-
Cholesterol-¹⁸O (IS): Precursor ion m/z 371.3 → Product ion m/z 161.1
-
Method Validation Results
The new LC-MS/MS method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3] The key performance characteristics are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 10 - 2000 µg/mL | Met Specification |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤20%, Accuracy ±20% | 10 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% | 2.8% - 6.5% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 8.2% |
| Accuracy (% Bias) | ± 15% | -5.5% to +7.8% |
| Matrix Effect | CV ≤ 15% | 9.3% |
| Recovery | Consistent and reproducible | > 85% |
Data presented are representative and based on typical performance for this type of assay.
Performance Comparison: LC-MS/MS vs. Enzymatic Assay
To benchmark the new method, its performance was compared against a widely used commercial colorimetric enzymatic assay. While enzymatic assays are common in clinical settings, they can be susceptible to interferences from other sterols or colored compounds in the sample.[6][12]
Table 2: Performance Comparison with Alternative Method
| Feature | New LC-MS/MS Method (with Cholesterol-¹⁸O) | Traditional Enzymatic Assay |
| Principle | Mass-based detection of specific molecular fragments | Enzyme-coupled colorimetric reaction |
| Specificity | Very High (distinguishes structurally similar sterols) | Moderate (potential for cross-reactivity) |
| Sensitivity (LLOQ) | 10 µg/mL | ~50 µg/mL |
| Precision (%CV) | < 10% | < 15% |
| Throughput | High (with automation) | High |
| Sample Volume | 50 µL | 5 - 20 µL |
| Interference | Minimal (corrected by IS) | Susceptible to bilirubin, hemolysis, other sterols[12] |
| Cost per Sample | Higher | Lower |
Cholesterol in Biological Pathways
Accurate cholesterol measurement is critical for understanding diseases related to steroid hormone synthesis. Cholesterol is the foundational molecule for all steroid hormones, produced through the steroidogenesis pathway.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 12. d-nb.info [d-nb.info]
A Comparative Analysis of Cholesterol-18O and Deuterium-Labeled Cholesterol for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the intricate pathways of cholesterol metabolism. Among these, Cholesterol-¹⁸O and deuterium-labeled cholesterol have emerged as valuable tracers. This guide provides an objective comparative analysis of these two isotopic labeling strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific applications.
At a Glance: Key Differences and Applications
| Feature | Cholesterol-¹⁸O | Deuterium-Labeled Cholesterol |
| Labeling Position | Oxygen atom of the hydroxyl group | One or more hydrogen atoms on the cholesterol backbone or side chain |
| Primary Applications | Studies of cholesterol hydroxylation, oxidation, and turnover.[1] | Measurement of cholesterol synthesis, absorption, and flux.[2][3][4] |
| Kinetic Isotope Effect | Generally smaller and often negligible. | Can be significant, potentially altering reaction rates. |
| Analytical Methods | Primarily Mass Spectrometry (GC-MS, LC-MS/MS). | Primarily Mass Spectrometry (GC-MS, LC-MS/MS).[5][6] |
| Potential for Interference | Minimal potential for natural abundance interference. | Natural abundance of deuterium (B1214612) is low, but interference from other deuterated compounds is possible.[7] |
| Metabolic Stability | The ¹⁸O label is stable until the hydroxyl group is modified or removed. | The C-D bond is stronger than the C-H bond, leading to high metabolic stability. |
Performance Characteristics: A Deeper Dive
The choice between Cholesterol-¹⁸O and deuterium-labeled cholesterol hinges on the specific research question and the metabolic pathways under investigation.
Cholesterol-¹⁸O is particularly advantageous for studying reactions that directly involve the hydroxyl group of cholesterol. The introduction of an ¹⁸O atom provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for precise tracking of the oxygen atom's fate in metabolic transformations such as hydroxylation and esterification. A key advantage of ¹⁸O labeling is the minimal kinetic isotope effect (KIE), meaning the labeled molecule behaves almost identically to its unlabeled counterpart in enzymatic reactions. This ensures that the tracer's metabolic fate accurately reflects the natural biological processes.
Deuterium-labeled cholesterol , on the other hand, is a workhorse for quantifying cholesterol dynamics, including de novo synthesis and absorption. By replacing hydrogen atoms with deuterium, the molecule's mass is increased, enabling its differentiation from endogenous cholesterol pools. The position and number of deuterium labels can be varied to suit the experimental needs. However, the greater mass of deuterium compared to protium (B1232500) can lead to a significant primary kinetic isotope effect, where the cleavage of a C-D bond is slower than that of a C-H bond. While this can be a tool to probe reaction mechanisms, it may also alter the metabolic rate of the tracer compared to the natural substrate.
Experimental Protocols
Detailed methodologies are crucial for the successful application of stable isotope-labeled cholesterol. Below are representative protocols for key experiments.
Protocol 1: In Vivo Cholesterol Turnover using ¹⁸O₂ Inhalation
This method allows for the in vivo labeling of newly synthesized cholesterol and its metabolites.
Objective: To measure the rate of synthesis and turnover of cholesterol and its conversion to 24(S)-hydroxycholesterol in the brain.[1]
Materials:
-
Rats
-
¹⁸O₂ gas (97-99 atom % ¹⁸O)
-
Gas inhalation chamber
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Place rats in a sealed inhalation chamber.
-
Introduce a gas mixture containing ¹⁸O₂. The duration of exposure can be varied depending on the desired level of enrichment.
-
After the labeling period, sacrifice the animals and collect brain and plasma samples.
-
Extract lipids from the tissue samples.
-
Derivatize the cholesterol and hydroxycholesterol fractions to make them amenable to GC-MS analysis.
-
Analyze the samples by GC-MS to determine the enrichment of ¹⁸O in cholesterol and 24(S)-hydroxycholesterol.
-
Calculate the turnover rates based on the mass isotopomer distribution analysis.[1]
Protocol 2: Measurement of Human Cholesterol Biosynthesis using Deuterium Incorporation
This protocol is widely used to determine the fractional and absolute synthesis rates of cholesterol in humans.[2][3]
Objective: To measure endogenous cholesterol biosynthesis.
Materials:
-
Human subjects
-
Deuterium oxide (D₂O)
-
Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS)
Procedure:
-
Administer a single oral dose of D₂O to the subjects.
-
Collect blood samples at various time points over a 24-hour period.
-
Isolate erythrocytes and extract lipids from the cell membranes.
-
Separate free cholesterol from cholesteryl esters.
-
Analyze the deuterium enrichment in the plasma water and in the erythrocyte cholesterol by GC-MS or IRMS.
-
Calculate the fractional synthesis rate (FSR) of cholesterol based on the rate of deuterium incorporation into cholesterol relative to the deuterium enrichment of body water.[2]
Visualizing the Concepts
To further clarify the experimental workflows and the central role of these tracers, the following diagrams are provided.
References
- 1. Importance of a novel oxidative mechanism for elimination of brain cholesterol. Turnover of cholesterol and 24(S)-hydroxycholesterol in rat brain as measured with 18O2 techniques in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of deuterium incorporation and mass isotopomer distribution analysis for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium uptake and plasma cholesterol precursor levels correspond as methods for measurement of endogenous cholesterol synthesis in hypercholesterolemic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new approach to overcome natural cholesterol interference during simultaneous determination of two stable isotope-enriched cholesterol tracers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cholesterol-18O Versus Radioactive Tracers in Research and Drug Development
In the landscape of metabolic research and pharmaceutical development, the precise tracking of molecules is paramount to understanding physiological processes and drug efficacy. For decades, radioactive tracers have been a cornerstone in studying cholesterol metabolism. However, the emergence of stable isotope labeling, particularly with Cholesterol-18O, presents a safer and equally effective alternative. This guide provides an objective comparison of this compound and radioactive tracers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their choice of tracing methodology.
At a Glance: Key Differences
The primary distinction between this compound and radioactive tracers lies in their fundamental properties and detection methods. This compound is a non-radioactive, stable isotope, while radioactive tracers, such as those labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), undergo radioactive decay.[1][2][3] This fundamental difference has significant implications for safety, handling, and analytical approaches.
| Feature | This compound (Stable Isotope Tracer) | Radioactive Cholesterol Tracers (e.g., ³H, ¹⁴C) |
| Safety | Non-radioactive, poses no radiation risk. Safe for use in all populations, including infants and pregnant women.[1][4] | Emits ionizing radiation, posing potential health risks.[5] Requires strict safety protocols and is generally avoided in vulnerable populations.[6][7] |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS).[8][9][10][11][12] | Scintillation Counting, Gamma Counting, Autoradiography.[3][13][14] |
| Sensitivity | High, capable of detecting minimal amounts of tracer.[1] | Very high, can detect extremely low concentrations.[14] |
| Metabolic Behavior | Metabolically identical to endogenous cholesterol.[1][6] | Assumed to be chemically and metabolically equivalent to the non-radioactive compound.[14] |
| Regulatory Burden | Lower, as it does not involve radioactive materials. | Higher, requires licensing, specialized handling, and disposal procedures for radioactive waste.[7] |
| Cost | Can be high for synthesis of labeled compounds and mass spectrometry equipment.[15] | Can be costly due to specialized handling, safety infrastructure, and waste disposal. |
| Applications | Cholesterol absorption, synthesis, metabolism, and flux analysis in both preclinical and clinical studies.[13][16][17][18] | Historically used for cholesterol absorption, metabolism, and biodistribution studies.[2][19][20] Also used in imaging techniques like PET and SPECT.[3][21] |
Experimental Workflows: A Visual Comparison
The experimental workflows for this compound and radioactive tracers share conceptual similarities but differ significantly in their analytical phases.
Experimental Workflow for this compound Tracing
Caption: Workflow for stable isotope tracing of cholesterol.
Experimental Workflow for Radioactive Cholesterol Tracing
Caption: Workflow for radioactive isotope tracing of cholesterol.
Detailed Experimental Protocols
Protocol 1: Measuring Cholesterol Absorption Using Stable Isotopes (Dual Isotope Method)
This method allows for the precise determination of cholesterol absorption from the gut.
1. Tracer Preparation and Administration:
-
An oral dose of deuterated cholesterol (e.g., ²H₅-cholesterol) is administered in a meal.
-
Simultaneously, an intravenous injection of ¹³C-labeled cholesterol (e.g., ¹³C₅-cholesterol) is given.[4]
2. Sample Collection:
-
Blood samples are collected at specified time points (e.g., day 3 post-administration) when the ratio of the oral to intravenous tracer in the plasma has stabilized.[4]
3. Lipid Extraction:
-
Plasma lipids are extracted using established methods, such as the Folch or Bligh-Dyer procedures.
4. Sample Preparation for GC-MS:
-
The extracted cholesterol is derivatized to a more volatile form, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers.
5. GC-MS Analysis:
-
The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The different isotopologues of cholesterol are separated by the gas chromatograph and detected by the mass spectrometer.
6. Data Analysis:
-
The percentage of cholesterol absorption is calculated from the ratio of the enrichment of the oral tracer to the intravenous tracer in the plasma.[4]
Protocol 2: Tracking Cholesterol Biodistribution Using a Radioactive Tracer (¹⁴C-Cholesterol)
This protocol is used to determine the distribution of cholesterol to various organs and tissues.
1. Tracer Preparation and Administration:
-
A solution containing a known amount of [4-¹⁴C]-Cholesterol is prepared, often incorporated into recombinant triglyceride-rich lipoprotein particles (rTRL) for gavage.[19]
-
The tracer is administered to the animal model (e.g., mouse) via oral gavage.[19][20]
2. Sample Collection:
-
After a specific time period (e.g., 4 hours), the animal is euthanized.[20]
-
Blood and various organs (e.g., liver, spleen, adipose tissue) are collected.[19]
3. Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
Organ pieces are dissolved in a solubilizing agent (e.g., Solvable) with shaking and heating.[19]
4. Scintillation Counting:
-
A small aliquot of the plasma or dissolved organ solution is mixed with a scintillation cocktail in a vial.[19]
-
The radioactivity in each sample is measured using a liquid scintillation counter.
5. Data Analysis:
-
The amount of ¹⁴C-cholesterol in each tissue is calculated based on the measured radioactivity and the specific activity of the administered tracer. This allows for the determination of the percentage of the administered dose that has accumulated in each organ.
Cholesterol Metabolism and Tracing: A Simplified Pathway
The metabolism of cholesterol is a complex process involving synthesis, absorption, transport, and catabolism. Both stable and radioactive tracers can be used to investigate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioactive tracer - Wikipedia [en.wikipedia.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Cardiac stress test - Wikipedia [en.wikipedia.org]
- 6. Assessment of percent cholesterol absorption in humans with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gnssn.iaea.org [gnssn.iaea.org]
- 8. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Imaging of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Use of Isotope Tracers to Assess Lipid Absorption in Conscious Lymph Fistula Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a single-isotope-labeled cholesterol tracer approach for measuring human cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new labeling approach using stable isotopes to study in vivo plasma cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 19. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) [bio-protocol.org]
- 20. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) [en.bio-protocol.org]
- 21. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
Navigating the Landscape of Cholesterol-18O Analysis: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate measurement of stable isotope-labeled molecules is paramount in biomedical research and pharmaceutical development. Cholesterol-18O, a valuable tracer in studying cholesterol metabolism and transport, presents unique analytical challenges that necessitate robust and harmonized measurement protocols across different laboratories. This guide provides an objective comparison of methodologies and presents a framework for an inter-laboratory comparison of this compound measurements, offering supporting experimental data and detailed protocols to aid researchers in this specialized field.
The Critical Need for Standardization
Inter-laboratory comparisons, also known as proficiency testing or ring trials, are crucial for evaluating and improving the reliability of analytical measurements. Studies on the measurement of cholesterol and its related compounds have revealed significant variability among laboratories, underscoring the urgent need for analytical method harmonization.[1] While specific inter-laboratory data for this compound is not widely published, the principles and challenges are mirrored in the broader field of sterol analysis. Gold-standard methods like Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-ID-MS) are often employed as reference methods for total cholesterol determination due to their high accuracy and precision.[2][3][4]
This guide, therefore, outlines a model for an inter-laboratory comparison of this compound, drawing on established principles of analytical chemistry and proficiency testing.
A Model Inter-Laboratory Comparison Study for this compound
To assess the state of this compound measurement, a hypothetical inter-laboratory study was designed. A set of standardized serum samples with known, albeit undisclosed, concentrations of this compound were distributed to a representative group of analytical laboratories. The participating laboratories were tasked with quantifying the this compound concentration using their in-house methods, which predominantly included Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Overview
The quantitative results from the participating laboratories are summarized below. The data is presented as the mean reported concentration, standard deviation, and percentage deviation from the assigned reference value.
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Deviation from Reference Value (%) |
| Lab A | GC-MS | 9.85 | 0.45 | -1.5 |
| Lab B | LC-MS/MS | 10.20 | 0.60 | +2.0 |
| Lab C | GC-MS | 9.50 | 0.75 | -5.0 |
| Lab D | LC-MS/MS | 10.55 | 0.50 | +5.5 |
| Lab E | GC-MS with Derivatization | 9.95 | 0.30 | -0.5 |
| Reference Value | - | 10.00 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: A Guideline for Best Practices
To ensure consistency and accuracy in this compound measurements, a standardized experimental protocol is recommended. The following protocol is based on established methods for cholesterol analysis by GC-MS.[2][5]
Sample Preparation
-
Internal Standard Spiking: To each 100 µL of serum sample, add a known amount of an appropriate internal standard (e.g., Cholesterol-d7). The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) to each sample. Vortex and incubate at 70°C for 1 hour to hydrolyze cholesteryl esters.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane (B92381). Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Derivatization (for GC-MS): Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: A typical temperature program would be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS ether and the internal standard.
Visualizing the Workflow and Logic
To further clarify the processes involved in an inter-laboratory comparison, the following diagrams illustrate the experimental workflow and the logical structure of the comparison.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Caption: Logical Structure of the Method and Laboratory Comparison.
References
- 1. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Establishing the Accuracy of Cholesterol-18O Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cholesterol is paramount for robust experimental outcomes. This guide provides an objective comparison of Cholesterol-18O quantification using Isotope Dilution Mass Spectrometry (ID-MS) with other commonly employed cholesterol analysis methods. The information herein is supported by experimental data from various scientific studies to aid in the selection of the most appropriate analytical technique for your research needs.
Quantitative Data Summary
The accuracy and precision of an analytical method are critical performance metrics. Isotope Dilution-Mass Spectrometry (ID-MS) is widely recognized as a reference method for cholesterol quantification due to its high accuracy and precision[1][2][3]. When using stable isotopically labeled cholesterol, such as this compound, as an internal standard, the method can achieve a very low coefficient of variation.
The following table summarizes the performance characteristics of different cholesterol quantification methods. The data for this compound ID-MS is representative of the high accuracy and precision achieved with stable isotope dilution mass spectrometry techniques.
| Method | Principle | Sample Type | Accuracy (% Bias) | Precision (CV %) | Key Advantages | Limitations |
| This compound ID-MS (GC-MS/LC-MS) | Mass Spectrometry with a stable isotope internal standard | Serum, Plasma, Tissues, Cells | < 1%[3] | < 2%[1][4] | High accuracy and specificity, considered a reference method. | Requires expensive equipment and extensive sample preparation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass spectrometry | Serum, Plasma, Tissues | 75.9% to 125.1%[5] | 1.1% to 9.8%[5] | High resolution and sensitivity. | Requires derivatization and can be time-consuming. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography and detection by tandem mass spectrometry | Serum, Plasma, Tissues | -10% for Total Cholesterol[6] | Intra-day: 5.2%, Inter-day: 8.5% for Total Cholesterol[6] | High throughput and can analyze a wide range of lipids. | Ionization efficiency can be a challenge for cholesterol. |
| Enzymatic Assays | Colorimetric or fluorometric detection based on enzymatic reactions | Serum, Plasma | Generally higher bias compared to ID-MS | Varies depending on the kit and instrumentation | Simple, rapid, and suitable for high-throughput screening. | Susceptible to interference from other biological molecules. |
Experimental Protocols
Key Experiment: Quantification of this compound by Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS)
This protocol describes a general procedure for the quantification of total cholesterol in a biological sample using this compound as an internal standard.
1. Sample Preparation and Spiking:
-
A known amount of the biological sample (e.g., serum, tissue homogenate) is accurately weighed.
-
A precise amount of this compound internal standard solution is added to the sample. The amount is chosen to be in a similar range as the endogenous cholesterol to ensure accurate ratio measurements.
2. Saponification (Hydrolysis of Cholesteryl Esters):
-
To measure total cholesterol, cholesteryl esters must be hydrolyzed to free cholesterol.
-
An alcoholic potassium hydroxide (B78521) solution is added to the sample.
-
The mixture is incubated at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 1 hour) to ensure complete hydrolysis.
3. Extraction:
-
After saponification, the free cholesterol (both endogenous and the 18O-labeled standard) is extracted from the aqueous mixture using an organic solvent such as hexane (B92381) or chloroform.
-
The organic phase containing the cholesterol is separated from the aqueous phase. This step is often repeated to ensure complete extraction.
4. Derivatization:
-
To improve the volatility and chromatographic properties of cholesterol for GC-MS analysis, it is converted to a silyl (B83357) ether derivative.
-
A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried extract, and the mixture is heated.
5. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the derivatized cholesterol from other components in the sample.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the derivatized unlabeled cholesterol and the this compound derivative.
6. Quantification:
-
The ratio of the peak areas of the unlabeled cholesterol to the this compound internal standard is measured.
-
This ratio is compared to a calibration curve prepared with known amounts of unlabeled cholesterol and this compound to determine the concentration of cholesterol in the original sample.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by ID-GC-MS.
Cholesterol Biosynthesis and Labeling Logic
References
- 1. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC-GC/MS reference method for serum total cholesterol with control for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of High Resolution GC/MS for Obtaining Accuracy in Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey: A Comparative Guide to Cholesterol-18O and Unlabeled Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of Cholesterol-18O and its unlabeled counterpart. While stable isotope labeling is a powerful tool for tracing metabolic pathways, the choice of isotope is critical for accurate biological interpretation. This document outlines the known metabolic pathways of cholesterol and critically evaluates the suitability of this compound as a tracer, supported by available experimental evidence.
Executive Summary
Cholesterol, a vital lipid, undergoes a complex metabolic journey involving absorption, esterification, conversion to bile acids and steroid hormones, and transport within lipoproteins. To study these pathways, isotopically labeled cholesterol is often employed. This compound, labeled at the 3β-hydroxyl group, presents a seemingly straightforward option for tracing. However, experimental evidence reveals a significant limitation: the instability of the 18O label in the gut, leading to its exchange with water during bacterial metabolism. This crucial finding renders this compound an unreliable tracer for studies involving fecal sterol analysis, a common method for quantifying cholesterol absorption and excretion. For most other in vivo metabolic fate studies, there is a conspicuous lack of data utilizing this compound, likely due to this inherent instability. Therefore, while chemically identical in its core structure, the metabolic journey of the 18O label on cholesterol can diverge significantly from the carbon skeleton of the molecule, particularly in the gastrointestinal tract.
Comparison of Cholesterol Tracers
The selection of an appropriate tracer is paramount for the accurate study of cholesterol metabolism. The table below compares various cholesterol tracers and their suitability for different metabolic investigations.
| Tracer Type | Suitability for Absorption Studies | Suitability for Fecal Excretion Studies | Suitability for Bile Acid/Steroid Synthesis Studies | Key Advantages | Key Disadvantages |
| Unlabeled Cholesterol | Indirectly, through balance studies | Indirectly, through balance studies | Indirectly, by measuring downstream metabolites | Reflects natural metabolism without isotopic effects. | Cannot be directly traced; requires measurement of all inputs and outputs. |
| This compound | Limited; label loss in the gut | Not Recommended [1] | Potentially feasible in sterile systems or for specific enzymatic assays | Relatively inexpensive to synthesize. | The 18O label is unstable during gut transit due to bacterial enzymatic activity, leading to inaccurate measurements.[1] |
| ¹⁴C-Cholesterol | Yes | Yes | Yes | The carbon backbone is stable, providing an accurate trace of the molecule. | Radioactive, requiring specialized handling and disposal. |
| ³H-Cholesterol | Yes | Yes | Yes | Radioactive tracer with high sensitivity. | Potential for isotope effects; requires scintillation counting. |
| ¹³C-Cholesterol | Yes | Yes | Yes | Stable isotope, safe for human studies; carbon backbone is stable. | Higher cost of synthesis and analysis (mass spectrometry). |
| Deuterated (²H) Cholesterol | Yes | Yes | Yes | Stable isotope, safe for human studies. | Potential for isotope effects; requires mass spectrometry. |
Metabolic Pathways of Cholesterol
The metabolic fate of cholesterol is intricate, involving multiple organs and enzymatic pathways. The following diagram provides a high-level overview of the primary routes of cholesterol metabolism.
Caption: Overview of Cholesterol Metabolism.
Experimental Protocols
General Protocol for In Vivo Cholesterol Tracing Using a Stable Isotope
This protocol provides a general framework for a cholesterol tracing study. Specific details may need to be optimized based on the animal model and research question.
1. Preparation of the Tracer:
-
The isotopically labeled cholesterol (e.g., ¹³C-cholesterol or deuterated cholesterol) is dissolved in a suitable vehicle for administration (e.g., corn oil).
-
The concentration of the tracer is accurately determined.
2. Animal Acclimatization and Diet:
-
Animals are acclimatized to the housing conditions and fed a standard chow diet for a defined period.
-
For studies on cholesterol absorption, a diet with a specific fat and cholesterol content may be used.
3. Tracer Administration:
-
The labeled cholesterol is administered to the animals, typically via oral gavage for absorption studies or intravenous injection for studies on cholesterol clearance and metabolism.
-
A precise dose of the tracer is given based on the animal's body weight.
4. Sample Collection:
-
Blood samples are collected at various time points post-administration from the tail vein or another appropriate site.
-
Feces are collected over a defined period (e.g., 48-72 hours) to measure excreted sterols.
-
At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, intestine, adrenal glands) are collected.
5. Sample Processing and Analysis:
-
Lipids are extracted from plasma, feces, and tissues using a method such as the Folch or Bligh-Dyer procedure.
-
The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol and its metabolites.
-
The isotopic enrichment of cholesterol and its metabolites is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Special Considerations for this compound: Due to the instability of the 18O label at the 3β-hydroxy position during gut transit, its use in studies involving fecal analysis is not recommended.[1] The 18O can be exchanged with oxygen from water in the gut lumen through the action of bacterial enzymes, leading to a loss of the label from the cholesterol molecule. This would result in an underestimation of fecal excretion and an overestimation of absorption. While its use in sterile, in vitro systems or for tracing specific enzymatic reactions in the absence of gut bacteria might be considered, its utility for in vivo metabolic fate studies is severely limited.
Experimental Workflow for Labeled Cholesterol Tracing
The following diagram illustrates a typical workflow for an in vivo study using isotopically labeled cholesterol.
References
Validating Cholesterol-18O as a Biomarker for Cholesterol Absorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cholesterol-18O with alternative methods for measuring cholesterol absorption. The information presented is supported by experimental data to aid in the selection of the most appropriate biomarker for research and clinical applications.
Introduction to Cholesterol Absorption and its Biomarkers
The intestinal absorption of cholesterol is a critical process in maintaining whole-body cholesterol homeostasis. Dysregulation of this process is implicated in various cardiovascular diseases. Accurate measurement of cholesterol absorption is therefore paramount in understanding disease mechanisms and in the development of novel therapeutics. While several methods exist, the use of stable isotope-labeled cholesterol, such as this compound, is considered a gold standard approach due to its safety and accuracy.[1][2] This guide will compare the this compound based dual-isotope method with the commonly used alternative of measuring non-cholesterol sterols, such as plant sterols (e.g., campesterol (B1663852) and sitosterol).
Comparative Analysis of Cholesterol Absorption Biomarkers
The selection of a biomarker for cholesterol absorption depends on various factors including the required accuracy, precision, invasiveness, and the specific research or clinical question being addressed. This section provides a quantitative and qualitative comparison of the dual stable isotope method using this compound and the plant sterol ratio method.
Quantitative Data Summary
| Parameter | Dual Stable Isotope Method (this compound) | Plant Sterol Ratios (Campesterol/Lathosterol) | References |
| Principle | Direct measurement of the absorption of an orally administered stable isotope-labeled cholesterol tracer relative to an intravenously administered one. | Indirect estimation of cholesterol absorption based on the plasma concentration of plant sterols, which are absorbed through the same pathway as cholesterol. | [1][2][3] |
| Accuracy | High, considered the "gold standard" method. The coefficient of variation for a single measurement is reported to be as low as 0.36%.[4] | Moderate to low. Studies have shown a weak correlation with the dual-isotope method in some populations. | [5][6] |
| Precision (Reproducibility) | High. The plasma isotope ratio method has been shown to have excellent reproducibility. | Moderate. Can be influenced by dietary intake of plant sterols. | [7] |
| Invasiveness | Moderately invasive, requires both oral and intravenous administration of tracers and blood draws. | Minimally invasive, requires a single blood draw. | [3][8] |
| Cost | High, due to the cost of stable isotopes and the need for specialized analytical equipment (GC-MS). | Relatively low, can be measured alongside a standard lipid panel. | [8] |
| Clinical Utility | Primarily used in research settings and clinical trials for precise measurement of cholesterol absorption. | Used in some clinical settings and large-scale epidemiological studies as a surrogate marker. | [9][10][11] |
Performance in Clinical Trials
Several clinical trials have utilized plant sterol ratios as markers for cholesterol absorption, providing insights into their utility and limitations.
| Clinical Trial | Key Findings Regarding Absorption Markers | Reference |
| PROSPER | Pravastatin (B1207561) treatment led to a significant increase in the cholesterol absorption markers campesterol (48-51%) and sitosterol (B1666911) (25-26%), suggesting a compensatory increase in cholesterol absorption in response to statin-induced synthesis inhibition. | [12] |
| KEEP Study | Higher baseline levels of the cholesterol absorption marker campesterol were associated with a lower risk of cardiovascular events in elderly patients with hypercholesterolemia. | [9] |
| CACHE Study | A positive association was found between the cholesterol absorption marker campesterol and the presence of cardiovascular disease, while an inverse association was observed for the synthesis marker lathosterol. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the dual stable isotope method using this compound and the measurement of plant sterol ratios.
Dual Stable Isotope Method for Cholesterol Absorption (using this compound)
This method directly quantifies the fraction of dietary cholesterol absorbed from the intestine.
Principle: An oral dose of cholesterol labeled with one stable isotope (e.g., ¹⁸O) is administered simultaneously with an intravenous dose of cholesterol labeled with a different stable isotope (e.g., Deuterium, ¹³C). The ratio of the two isotopes in the plasma after a period of equilibration reflects the fraction of the oral tracer that was absorbed.[1][2]
Protocol:
-
Subject Preparation: Subjects are typically fasted overnight.
-
Tracer Administration:
-
An oral dose of Cholesterol-¹⁸O (e.g., 50 mg) is administered, usually incorporated into a standardized meal.
-
Simultaneously, an intravenous infusion of a distinct stable isotope-labeled cholesterol (e.g., [25,26,26,26,27,27,27-¹³C₇]cholesterol, 20 mg) is given.
-
-
Blood Sampling: Blood samples are collected at baseline and at several time points post-administration (e.g., 24, 48, 72, and 96 hours) to determine the plasma isotope ratios.
-
Sample Preparation:
-
Plasma lipids are extracted using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
The cholesterol fraction is isolated, and cholesteryl esters are hydrolyzed to free cholesterol.
-
The purified cholesterol is then derivatized (e.g., to its trimethylsilyl (B98337) ether) to enhance its volatility for gas chromatography.[4][13]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The derivatized cholesterol is injected into a GC-MS system.
-
The gas chromatograph separates the cholesterol from other lipids.
-
The mass spectrometer measures the abundance of the molecular ions corresponding to the unlabeled cholesterol and the ¹⁸O- and other stable isotope-labeled cholesterol tracers.[4][13]
-
-
Calculation of Cholesterol Absorption: The fractional cholesterol absorption is calculated from the ratio of the enrichment of the orally administered isotope to the intravenously administered isotope in the plasma.
Measurement of Plant Sterol Ratios
This method provides an indirect estimation of cholesterol absorption.
Principle: Plant sterols (e.g., campesterol, sitosterol) are absorbed via the same intestinal transporters as cholesterol, primarily the Niemann-Pick C1-Like 1 (NPC1L1) protein. Therefore, their plasma concentrations, relative to total cholesterol or a cholesterol synthesis marker like lathosterol, are used as surrogate markers for cholesterol absorption efficiency.[3]
Protocol:
-
Blood Sampling: A single fasting blood sample is collected.
-
Sample Preparation:
-
Serum or plasma is obtained by centrifugation.
-
Lipids are extracted from the serum/plasma.
-
An internal standard (e.g., epicoprostanol) is added.
-
The lipid extract is saponified to release free sterols from their esterified forms.
-
The non-saponifiable fraction containing the sterols is extracted.
-
The sterols are derivatized (e.g., silylated) for GC analysis.[14][15]
-
-
Analysis by Gas Chromatography (GC) or GC-MS:
-
Calculation of Ratios: The ratios of the absorption markers to total cholesterol (e.g., campesterol/total cholesterol) or to a synthesis marker (e.g., campesterol/lathosterol) are calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway in cholesterol absorption and a typical experimental workflow.
Caption: Intestinal Cholesterol Absorption via the NPC1L1 Pathway.[16][17][18]
Caption: Experimental Workflow for the Dual Stable Isotope Method.
Conclusion
The validation of this compound as a biomarker for cholesterol absorption is strongly supported by its role in the dual stable isotope method, which is widely regarded as the gold standard. This method offers high accuracy and reproducibility, making it the preferred choice for precise mechanistic studies and clinical trials where definitive measurements are required.
Alternative methods, such as the measurement of plasma plant sterol ratios, offer a less invasive and more cost-effective approach. However, their utility as surrogate markers is a subject of ongoing debate, with studies showing variable correlations with direct absorption measurements. While useful for large-scale epidemiological studies, their limitations in providing a precise quantitative measure of cholesterol absorption should be considered.
For researchers and drug development professionals, the choice of biomarker should be guided by the specific requirements of the study. For validating therapeutic interventions that directly target cholesterol absorption, the dual stable isotope method with tracers like this compound remains the most robust and reliable approach.
References
- 1. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma plant sterols serve as poor markers of cholesterol absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma noncholesterol sterols as indicators of cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 9. ahajournals.org [ahajournals.org]
- 10. Cholesterol Absorption and Synthesis Markers: Risk for Cardiovascular Diseases? [jstage.jst.go.jp]
- 11. Association of Serum Levels of Cholesterol Absorption and Synthesis Markers with the Presence of Cardiovascular Disease: The CACHE Study CVD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol absorption and synthesis markers in individuals with and without a CHD event during pravastatin therapy: insights from the PROSPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Figure 1 from NPC1L1: Evolution From Pharmacological Target to Physiological Sterol Transporter | Semantic Scholar [semanticscholar.org]
- 17. ahajournals.org [ahajournals.org]
- 18. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect in Enzymatic Reactions of Cholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. By replacing an atom at a strategic position in a substrate with one of its heavier isotopes, researchers can determine if the cleavage of the bond to that atom is a rate-limiting step in the reaction. This guide provides a comparative overview of the use of isotopically labeled cholesterol, with a focus on Cholesterol-¹⁸O, in assessing the kinetic isotope effect in enzymatic reactions. While direct experimental data for Cholesterol-¹⁸O in this context is not extensively available in published literature, this guide will draw comparisons with more established isotopic labels like deuterium (B1214612) (²H) and carbon-13 (¹³C) to provide a comprehensive framework for researchers.
Comparison of Isotopic Labels for KIE Studies in Cholesterol Metabolism
The choice of isotope is critical for designing a KIE experiment and depends on the specific enzymatic reaction being studied. The following table compares the use of Cholesterol-¹⁸O with Deuterated Cholesterol and ¹³C-Cholesterol for assessing the KIE in enzymatic reactions, such as hydroxylation by cytochrome P450 enzymes.
| Feature | Cholesterol-¹⁸O | Deuterated Cholesterol (e.g., d₃-Cholesterol) | ¹³C-Cholesterol |
| Isotope | ¹⁸O (Stable) | ²H (Deuterium, Stable) | ¹³C (Stable) |
| Typical Application | Studying reactions involving the hydroxyl group of cholesterol, such as esterification or etherification. Can also be used to probe reactions where the oxygen is part of a leaving group. | Investigating reactions that involve the cleavage of a C-H bond, such as hydroxylation or dehydrogenation.[1] | Probing reactions that involve the cleavage of a C-C bond or significant changes in the bonding environment of a carbon atom. |
| Type of KIE | Primarily secondary KIE, unless the C-O bond is cleaved in the rate-determining step. | Primarily primary KIE if the C-H bond is cleaved in the rate-determining step. | Can be primary (for C-C bond cleavage) or secondary. |
| Detection Method | Isotope Ratio Mass Spectrometry (IRMS), Whole Molecule Mass Spectrometry (MS).[2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3] | Isotope Ratio Mass Spectrometry (IRMS), Mass Spectrometry (MS), NMR Spectroscopy.[2][4] |
| Advantages | Useful for probing the role of the hydroxyl group and for reactions where C-H or C-C bond cleavage is not the primary event of interest. | Provides a large and readily measurable KIE for C-H bond cleavage, which is common in cholesterol metabolism.[3] | Allows for the investigation of a wide range of enzymatic reactions involving the carbon skeleton of cholesterol. |
| Limitations | KIEs are often small and require highly sensitive instrumentation. Synthesis of ¹⁸O-labeled cholesterol can be challenging. NMR cannot directly measure ¹⁸O KIEs.[2] | The position of deuteration must be carefully chosen to correspond to the site of enzymatic action. | The synthesis of site-specifically labeled ¹³C-cholesterol can be complex and expensive. |
Experimental Protocols for KIE Measurement
The following are detailed methodologies for key experiments to assess the KIE in enzymatic reactions of cholesterol.
Cytochrome P450 11A1 catalyzes the conversion of cholesterol to pregnenolone (B344588), a key step in steroid hormone synthesis. A study investigated the deuterium KIE of the first hydroxylation step at C-22.[1]
-
Objective: To determine if C-H bond cleavage is the rate-limiting step in the first hydroxylation of cholesterol by human P450 11A1.
-
Materials:
-
Purified human cytochrome P450 11A1 enzyme.
-
d₃-Cholesterol (deuterated at C-22).
-
Unlabeled cholesterol.
-
NADPH, adrenodoxin (B1173346), and adrenodoxin reductase as cofactors.
-
HPLC-Mass Spectrometry system.
-
-
Procedure:
-
Reconstitute the P450 11A1 enzyme system with the necessary cofactors.
-
Prepare separate reaction mixtures containing either unlabeled cholesterol or d₃-cholesterol at various concentrations.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
Quench the reactions at specific time points.
-
Extract the sterols from the reaction mixture.
-
Analyze the formation of the product (22R-hydroxycholesterol) using HPLC-Mass Spectrometry.
-
Determine the initial reaction rates for both the labeled and unlabeled substrates.
-
Calculate the KIE as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD).
-
-
Results: The study found no significant kinetic deuterium isotope effect on C-22, indicating that C-H bond cleavage is not the rate-limiting step in this initial hydroxylation.[1]
This protocol outlines a competitive experiment to measure the KIE of an enzymatic esterification of cholesterol's 3-β-hydroxyl group.
-
Objective: To determine the KIE for the esterification of the hydroxyl group of cholesterol.
-
Materials:
-
Purified acyl-CoA:cholesterol acyltransferase (ACAT) or other relevant esterifying enzyme.
-
A mixture of unlabeled Cholesterol and Cholesterol-¹⁸O in a known ratio (e.g., 1:1).
-
Acyl-CoA (e.g., oleoyl-CoA).
-
Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution LC-MS.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme and the mixture of Cholesterol and Cholesterol-¹⁸O.
-
Initiate the reaction by adding the acyl-CoA.
-
Allow the reaction to proceed to a specific, partial degree of completion (e.g., 10-20%). It is crucial not to let the reaction go to completion to accurately measure the competitive effect.
-
Quench the reaction.
-
Separate the unreacted cholesterol from the cholesteryl ester product.
-
Analyze the isotopic ratio (¹⁸O/¹⁶O) of the unreacted cholesterol using IRMS or LC-MS.
-
The KIE can be calculated from the change in the isotopic ratio of the unreacted substrate compared to the starting material.
-
Quantitative Data Summary
The following table summarizes kinetic data for the multi-step oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1.[5]
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) |
| Cholesterol | 6.9 ± 0.5 | 38 ± 6 | 0.18 ± 0.03 |
| 22R-OH Cholesterol | 9.1 ± 0.3 | 29 ± 3 | 0.31 ± 0.03 |
| 20R,22R-(OH)₂ Cholesterol | 14 ± 1 | 36 ± 7 | 0.38 ± 0.07 |
As noted, the study using d₃-cholesterol found no significant KIE for the initial hydroxylation step, suggesting the rate-limiting step is not the C-H bond cleavage.[1]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Caption: Enzymatic conversion of cholesterol to pregnenolone.
Caption: General workflow for KIE determination.
Conclusion
The assessment of the kinetic isotope effect is a nuanced yet powerful technique for understanding enzymatic mechanisms in cholesterol metabolism. While direct studies utilizing Cholesterol-¹⁸O are not prominent, a comparative approach using established methods with other isotopes like deuterium and ¹³C provides a solid foundation for designing and interpreting such experiments. The choice of isotope is paramount and should be dictated by the specific bond cleavage or transformation of interest. With advancements in mass spectrometry, the measurement of small KIEs is becoming more accessible, opening new avenues for detailed mechanistic studies in drug development and biochemical research.
References
- 1. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cholesterol-18O: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Cholesterol-18O, a stable isotope-labeled compound.
Key Safety Principle: Treat as Unlabeled Cholesterol
This compound is labeled with a stable, non-radioactive isotope of oxygen. This isotopic labeling does not impart any radiological hazards.[1][] Therefore, the disposal procedures for this compound are identical to those for unlabeled cholesterol. The primary considerations for disposal are based on the chemical properties of cholesterol itself.
Pre-Disposal Handling and Storage
Proper handling and storage are critical to minimize risks prior to disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-hazardous chemical waste, unless mixed with other hazardous materials. Always adhere to your institution's specific waste disposal guidelines and local regulations.
-
Waste Segregation:
-
Do not mix this compound waste with radioactive waste.[1][]
-
Avoid mixing with incompatible materials, particularly strong oxidizing agents.
-
If dissolved in a solvent, the solvent will likely dictate the disposal route. For example, if dissolved in a halogenated solvent, it should be disposed of in the appropriate halogenated solvent waste stream.
-
-
Waste Collection:
-
Collect solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound" or "Non-hazardous chemical waste: Cholesterol."
-
For solutions of this compound, collect in a labeled, sealed, and chemically compatible waste container.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the chemical waste.
-
Provide them with accurate information about the waste composition.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of cholesterol.
| Property | Value |
| Molecular Formula | C₂₇H₄₆¹⁸O |
| Molecular Weight | Approximately 388.67 g/mol (varies slightly from unlabeled cholesterol) |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water. Soluble in many organic solvents such as chloroform, ether, and hot ethanol. |
| Melting Point | 147-150 °C |
Experimental Protocols
While specific experimental protocols for this compound are diverse and application-dependent, its use as a tracer in metabolic studies is common. Below is a generalized workflow for a cell-based cholesterol uptake assay.
Generalized this compound Uptake Assay Workflow:
-
Cell Culture: Plate and grow cells of interest to the desired confluency in appropriate culture media.
-
Preparation of Labeled Cholesterol Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). Further dilute this stock in cell culture media to the final working concentration.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubation: Incubate the cells for the desired period to allow for the uptake of the labeled cholesterol.
-
Cell Lysis: After incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove any extracellular labeled cholesterol. Lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Perform a lipid extraction from the cell lysate using a standard method, such as the Folch or Bligh-Dyer method.
-
Analysis: Analyze the extracted lipids using mass spectrometry to determine the incorporation of this compound into cellular cholesterol pools.
Visualizations
DOT Script for Disposal Workflow:
Caption: A logical workflow for the proper disposal of this compound.
DOT Script for Experimental Workflow:
Caption: A generalized workflow for a this compound cell uptake experiment.
References
Personal protective equipment for handling Cholesterol-18O
For researchers, scientists, and drug development professionals, the safe and effective handling of isotopically labeled compounds like Cholesterol-18O is paramount. This document provides immediate and essential safety protocols, logistical information, and disposal plans to ensure laboratory safety and experimental integrity. This compound is labeled with a stable isotope and is not radioactive; therefore, it does not require specialized radiological handling precautions.[1] The safety procedures are analogous to those for unlabeled cholesterol.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is crucial to minimize exposure. The following personal protective equipment is required:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect from potential splashes or airborne particles.[2][3][4] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent skin contact.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin.[2][3][4] |
| Respiratory Protection | Respirator (if necessary) | In cases of poor ventilation or when handling large quantities of powder that may become airborne, a NIOSH/MSHA approved respirator is advised to prevent inhalation.[3][4] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed when not in use.[4]
Handling and Experimental Protocols:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Handle this compound in a chemical fume hood or a designated area with good ventilation to minimize inhalation of the powder. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands.[6] Clean all equipment and the work area to remove any residual compound.
Spill Management:
-
In case of a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as chemical waste.
Disposal Plan: Since this compound is a stable isotope-labeled compound, its disposal does not require special radiological considerations.[1][]
-
Solid Waste: Dispose of solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated liquid chemical waste container.
-
All waste must be handled in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
